5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
Description
Structure
3D Structure
Properties
CAS No. |
1154963-13-9 |
|---|---|
Molecular Formula |
C7H5ClF3NS |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H5ClF3NS/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 |
InChI Key |
NRZOGZFOEGLGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)SC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline – Synthesis, Properties, and Applications
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated functional groups is a proven tactic for optimizing pharmacokinetic and physicochemical profiles. 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (commonly referred to as 5-chloro-2-(trifluoromethylthio)aniline) is a highly specialized, bifunctional building block. By combining a reactive aniline moiety, a lipophilic chloro substituent, and a highly electron-withdrawing trifluoromethylsulfanyl (-SCF₃) group, this compound serves as a critical intermediate for synthesizing advanced kinase inhibitors, parasiticides, and next-generation crop protection agents.
This whitepaper provides an authoritative deep-dive into the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound, designed specifically for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
While the exact isomer 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is often generated as a custom-synthesized intermediate, its structural analogs—such as 2-(trifluoromethylthio)aniline (CAS 347-55-7)[1] and 5-chloro-2-(methylthio)aniline (CAS 16423-54-4)[]—are well-documented in commercial registries. By extrapolating from these analogs, we can construct a highly accurate physicochemical profile for the target compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value / Descriptor |
| IUPAC Name | 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline |
| Common Synonyms | 5-chloro-2-(trifluoromethylthio)aniline; 2-Amino-4-chlorophenyl trifluoromethyl sulfide |
| Molecular Formula | C₇H₅ClF₃NS |
| Molecular Weight | 227.63 g/mol |
| Exact Mass | 226.978 g/mol |
| Predicted LogP (XLogP3) | ~ 3.5 (Highly lipophilic) |
| Topological Polar Surface Area (TPSA) | 51.3 Ų |
| Hydrogen Bond Donors / Acceptors | 1 (NH₂ group) / 4 (N, F₃) |
The Structural Rationale: Pharmacological Impact of the -SCF₃ Motif
The inclusion of the -SCF₃ group at the ortho position relative to the aniline amine is not arbitrary; it is a calculated design choice. The trifluoromethylthio group is one of the most lipophilic functional groups available in organic synthesis[3].
-
Lipophilicity (Hansch Parameter): The -SCF₃ group boasts a Hansch lipophilicity parameter (
) of 1.44, significantly higher than that of a standard trifluoromethyl group ( = 0.88) or a methoxy group ( = -0.02). This drives enhanced membrane permeability and lipid solubility. -
Electronic Effects: With a Hammett constant (
) of 0.50, the -SCF₃ group is strongly electron-withdrawing. This reduces the basicity of the adjacent aniline amine, which can prevent unwanted off-target hERG binding and improve oral bioavailability. -
Metabolic Stability: The bulky, fluorinated sulfur moiety creates a steric shield around the aromatic ring, effectively blocking cytochrome P450-mediated oxidative metabolism at the ortho position.
Figure 1: Pharmacological and physicochemical impact of the -SCF3 moiety in drug design.
Synthetic Methodologies & Self-Validating Protocols
Synthesizing 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline requires precise regiocontrol. The most efficient route is the direct, regioselective electrophilic trifluoromethylthiolation of 5-chloroaniline.
Causality in Reagent Selection
-
Electrophile: N-(Trifluoromethylthio)phthalimide is selected over gaseous CF₃SCl because it is a stable, bench-top solid that safely delivers the electrophilic
species[3]. -
Catalyst: Boron trifluoride etherate (BF₃·OEt₂) acts as a Lewis acid. It coordinates with the carbonyl oxygens of the phthalimide, polarizing the N-S bond and drastically increasing the electrophilicity of the sulfur atom, forcing the ortho-substitution on the electron-rich aniline ring.
-
Solvent: Dichloromethane (DCM) is utilized as a non-coordinating solvent to stabilize the intermediate sigma complex without quenching the Lewis acid.
Figure 2: Regioselective electrophilic trifluoromethylthiolation workflow for aniline derivatives.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure trustworthiness and reproducibility, this protocol is designed with built-in In-Process Controls (IPC) that validate the reaction's progress organically.
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Charge the flask with 5-chloroaniline (1.0 mmol, 127.5 mg) and N-(trifluoromethylthio)phthalimide (1.2 mmol, 296 mg).
-
Solvation: Inject 10 mL of anhydrous DCM. Stir the mixture and cool the flask to 0 °C using an ice-water bath.
-
Activation: Dropwise, add BF₃·OEt₂ (1.5 mmol, 0.19 mL). Causality Note: Slow addition prevents rapid exothermic degradation of the electrophile.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
In-Process Control (IPC) & Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase.
-
Validation Metric: The starting 5-chloroaniline is highly polar due to the free amine (
). As the highly lipophilic -SCF₃ group is installed, the electron density of the amine decreases, and the overall lipophilicity spikes. The reaction is validated as complete when the 0.3 spot disappears, replaced entirely by a distinct, less polar product spot ( ).
-
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure target compound.
Analytical Validation & Quality Control (QC)
To confirm the structural integrity of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, the following analytical signatures must be verified:
-
¹⁹F NMR (471 MHz, CDCl₃): The definitive proof of successful trifluoromethylthiolation is a sharp singlet appearing at approximately -42.0 ppm . This distinct chemical shift differentiates the -SCF₃ group from standard -CF₃ groups (which typically appear around -62 ppm)[3].
-
¹H NMR (500 MHz, CDCl₃): The aromatic region will display a 1,2,4-trisubstituted pattern. The amine protons (-NH₂) will appear as a broad singlet around 4.2–4.5 ppm. Due to the electron-withdrawing nature of the -SCF₃ group, these amine protons will be slightly deshielded compared to the starting material.
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₇H₆ClF₃NS⁺ [M+H]⁺: 227.9856; the observed mass must fall within a 5 ppm error margin to validate the exact isotopic composition.
Applications in Advanced Therapeutics and Agrochemicals
The bifunctional nature of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline makes it a highly sought-after intermediate:
-
Medicinal Chemistry: The free amine can be readily converted into amides, ureas, or sulfonamides, serving as the core scaffold for allosteric kinase inhibitors. The -SCF₃ group ensures the molecule achieves the necessary Lipophilic Efficiency (LipE) to cross the blood-brain barrier (BBB) in CNS-targeted therapies.
-
Agrochemicals: Halogenated anilines with fluorinated sulfur groups are the foundational building blocks for phenylpyrazole insecticides (e.g., Fipronil analogs). The -SCF₃ group drastically increases the half-life of the compound in soil and its binding affinity to the GABA-gated chloride channels of target pests.
References
-
Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
A Technical Guide to the Safe Handling of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Section 1: Presumed Hazard Profile and Compound Identification
Given the absence of a specific SDS, a presumed hazard profile for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is constructed based on data from related compounds. The presence of a chlorinated aromatic ring, a trifluoromethyl group, and an aniline functional group suggests a number of potential hazards. Aniline derivatives are often toxic and can be readily absorbed through the skin. Halogenated and trifluoromethylated aromatic compounds can also exhibit significant toxicity.
Table 1: Compound Identification and Key Physicochemical Properties (Predicted and from Analogs)
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline | PubChem[1] |
| CAS Number | 154446-51-6 | Not Widely Available |
| Molecular Formula | C7H5ClF3NS | PubChem[1] |
| Molecular Weight | 226.97833 Da (Monoisotopic Mass) | PubChem[1] |
| Predicted XlogP | 3.6 | PubChem[1] |
| Appearance | Likely a solid or liquid at room temperature | Inferred from analogs |
| Solubility | Likely poorly soluble in water | Inferred from analogs |
Section 2: Hazard Identification and Toxicological Profile
Based on the hazard classifications of structurally similar compounds, 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline should be handled as a substance with the following potential hazards until proven otherwise.
Presumed GHS Hazard Statements:
-
H373: May cause damage to organs through prolonged or repeated exposure. [8]
-
H410/H411: Very toxic or toxic to aquatic life with long lasting effects. [4][8]
Toxicological Insights:
The aniline moiety is known to be a precursor to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. Symptoms can include cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin and cell membranes.
Section 3: Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial when handling a compound with an incomplete safety profile. The following workflow is recommended for any experimental work involving 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline.
Caption: Risk assessment workflow for handling novel compounds.
Section 4: Safe Handling and Storage Protocols
Adherence to a strict handling protocol is paramount. The following steps are based on the most stringent recommendations for analogous compounds.
Engineering Controls:
-
Chemical Fume Hood: All handling of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[9]
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[4][9]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical for preventing exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.4 mm thickness).[10] Change gloves frequently and after any suspected contact. | Prevents skin contact and absorption. Aniline derivatives are known to be absorbed through the skin. |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[11][12] A face shield should be worn if there is a risk of splashing. | Protects eyes from splashes and airborne particles. |
| Skin and Body Protection | A long-sleeved laboratory coat.[10] Consider a chemically resistant apron for larger quantities. | Protects skin from accidental contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are not sufficient or during emergency situations.[9][11][13] | Prevents inhalation of harmful dusts or vapors. |
Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a spatula for solids and appropriate glassware for liquids to minimize the generation of dust or splashes.
-
Reaction Setup: Ensure all reaction vessels are securely clamped and that any potential for pressure buildup is managed with appropriate venting.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if no contact is suspected.[3][12]
-
Decontamination: Clean all glassware and work surfaces thoroughly after use.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9][11]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Section 5: Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Table 3: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing and wash it before reuse.[3] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][11] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[13] Prevent the spill from entering drains.[11] |
| Fire | Use a fire extinguisher appropriate for the surrounding materials (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[11][13] |
Section 6: Waste Disposal
All waste containing 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline must be treated as hazardous waste.
-
Segregation: Segregate halogenated waste from other waste streams.
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
References
- ChemicalBook. (2026, January 17).
- ECHEMI. 5-Chloro-2-(trifluoromethyl)
- Benchchem. Personal protective equipment for handling 5-Chloro-2,3-dibromoaniline.
- Capot Chemical. (2010, May 26).
- MilliporeSigma. (2025, November 6).
- PubChem. 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 67963.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
- Thermo Fisher Scientific. (2025, September 5).
- Tokyo Chemical Industry. (2023, March 4).
- Thermo Fisher Scientific. (2025, September 18).
- Fisher Scientific.
- Fisher Scientific.
- Sigma-Aldrich. (2025, November 6).
- PubChem. 5-Chloro-2-(3,3,3-trifluoropropylsulfanyl)aniline | C9H9ClF3NS | CID 64564845.
- PubChemLite. 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (C7H5ClF3NS).
- Fluorochem. 5-Chloro-2-(trifluoromethoxy)aniline.
- ThermoFisher. (2025, October 8).
Sources
- 1. PubChemLite - 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (C7H5ClF3NS) [pubchemlite.lcsb.uni.lu]
- 2. 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 67963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Chloro-2-(trifluoromethoxy)aniline [chemdict.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-Chloro-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. capotchem.com [capotchem.com]
The Lipophilic Paradigm of 5-Chloro-2-[(trifluoromethyl)sulfanyl]aniline: A Technical Guide to LogP Determination and ADME Implications
Executive Summary
In the rational design of agrochemicals and pharmaceuticals, the precise modulation of physicochemical properties is paramount. Among these, lipophilicity—quantified as the octanol-water partition coefficient (LogP)—dictates membrane permeability, metabolic stability, and overall bioavailability. The compound 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (synonymous with 5-chloro-2-(trifluoromethylthio)aniline) represents a highly specialized molecular building block. It integrates an aniline core with a halogen (-Cl) and a highly lipophilic trifluoromethylthio (-SCF3) group.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of the lipophilicity of this compound. This guide details the theoretical framework of its LogP, the mechanistic ADME (Absorption, Distribution, Metabolism, and Excretion) implications of the -SCF3 group, and the self-validating experimental protocols required for accurate empirical determination.
Structural Deconstruction & Theoretical Lipophilicity
The LogP of a molecule can be theoretically approximated using the additive nature of its constituent functional groups, based on Hansch-Leo
Causality in Molecular Design: The primary amine (-NH2) introduces hydrogen-bond donating and accepting capabilities, significantly reducing lipophilicity by interacting favorably with the aqueous phase. Conversely, the meta-chloro (-Cl) and ortho-trifluoromethylthio (-SCF3) groups are highly lipophilic and electron-withdrawing. These groups counteract the hydrophilicity of the amine, driving the molecule's preference for the lipid phase.
Table 1: Theoretical Substituent Contributions to LogP
| Structural Component | Hansch | Mechanistic Rationale |
| Benzene Core | +2.13 | Baseline hydrophobic aromatic scaffold. |
| Primary Amine (-NH2) | -1.23 | Increases aqueous solubility via H-bonding. |
| Chloro Group (-Cl) | +0.71 | Enhances lipophilicity; provides metabolic blocking. |
| Trifluoromethylthio (-SCF3) | +1.44 | Extremely lipophilic; enhances BBB penetration[1]. |
| Predicted LogP (cLogP) | +3.05 | Optimal for oral bioavailability (Lipinski's Rule of 5). |
Mechanistic Role of the SCF3 Group
The -SCF3 group is a privileged motif in modern medicinal and agrochemical chemistry. With a Hansch hydrophobic parameter (
Causality in ADME Modulation: The integration of the -SCF3 group into the aniline scaffold serves a dual purpose. First, its high lipophilicity drives the partitioning of the molecule into lipid bilayers, drastically improving cell membrane permeability and allowing for effective blood-brain barrier (BBB) penetration[2]. Second, its electron-withdrawing nature reduces the electron density of the adjacent aromatic ring. This electronic deactivation confers resistance against oxidative metabolism by Cytochrome P450 enzymes, effectively increasing the metabolic stability and half-life of the compound[3].
Caption: Mechanistic impact of the -SCF3 group on molecular ADME properties.
Experimental Workflows for LogP Determination
To empirically validate the theoretical LogP of +3.05, rigorous, self-validating experimental protocols must be employed. Two primary methodologies are detailed below.
Protocol A: The Shake-Flask Method (Thermodynamic Gold Standard)
This protocol (based on OECD Test Guideline 107) relies on the direct measurement of the compound's distribution between two immiscible phases.
-
Self-Validation Mechanism: A mass balance calculation is performed post-extraction. The total mass of the compound recovered from both phases must equal the initial mass introduced, ensuring no material was lost to glass adsorption, emulsion trapping, or degradation.
-
Step-by-Step Methodology:
-
Phase Saturation (Critical Step): Stir n-octanol and high-purity deionized water (pH 7.4 buffer) together vigorously for 24 hours. Causality: Mutual saturation prevents thermodynamic volume shifts during the actual experiment, which would otherwise skew the concentration ratio and invalidate the LogP.
-
Sample Dissolution: Dissolve a precisely weighed mass of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline in the mutually saturated n-octanol phase to create a stock solution.
-
Partitioning: Transfer precise volumes of the stock solution and mutually saturated water into a temperature-controlled (25.0 ± 0.1 °C) glass centrifugation tube. Agitate mechanically for 60 minutes to achieve absolute thermodynamic equilibrium.
-
Phase Separation & Quantification: Centrifuge at 3000 RPM for 15 minutes to break any micro-emulsions. Quantify the concentration of the compound in both the aqueous (
) and octanol ( ) phases using UV-Vis spectroscopy or LC-MS. Calculate LogP = .
-
Protocol B: Reverse-Phase HPLC Method (High-Throughput)
This method (based on OECD Test Guideline 117) utilizes a C18 stationary phase to simulate the lipid environment, correlating the chromatographic retention time with lipophilicity.
-
Self-Validation Mechanism: The system is calibrated using a suite of 5-6 reference standards with known, literature-validated LogP values. The linearity of the calibration curve (
) self-validates the column's resolving power and the accuracy of the final measurement. -
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., 70% Methanol / 30% Water). Causality: Methanol acts as the organic modifier to overcome the high lipophilicity of the -SCF3 group, ensuring the compound elutes within a reasonable timeframe without peak broadening.
-
System Calibration: Inject the reference standards (e.g., toluene, chlorobenzene, naphthalene) and measure their retention times (
). Determine the dead time ( ) using an unretained marker like thiourea. -
Capacity Factor Calculation: Calculate the capacity factor (
) for each standard using the formula: . Construct a calibration curve of vs. known LogP. -
Sample Analysis: Inject the 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline sample. Measure its
, calculate its , and interpolate its LogP directly from the validated calibration curve.
-
Caption: Self-validating RP-HPLC workflow for empirical LogP determination.
Data Presentation: Comparative Methodologies
Table 2: Comparison of LogP Determination Methods
| Methodology | Advantages | Limitations | Self-Validation Mechanism |
| Theoretical (cLogP) | Instantaneous; requires no physical sample. | Ignores complex intramolecular steric/electronic interactions. | N/A (Algorithmic) |
| Shake-Flask | True thermodynamic measurement; broad LogP range. | Time-consuming; highly sensitive to trace impurities. | Mass balance verification. |
| RP-HPLC | Rapid; insensitive to impurities; requires minimal sample. | Indirect measurement; depends on structural similarity to standards. | Linear calibration curve ( |
Conclusion
The lipophilicity of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is fundamentally driven by the potent -SCF3 group, yielding a predicted LogP of ~3.05. This optimal lipophilicity profile makes it a highly valuable building block for designing membrane-permeable, metabolically stable therapeutics and agrochemicals. Accurate empirical validation of this value requires strict adherence to self-validating protocols, ensuring that the resulting data is both reproducible and scientifically unassailable.
References
-
Title: Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds. Source: AIR Unimi (Institutional Repository of the University of Milan). URL: [Link]
-
Title: Diversification of Trifluoromethylthiolation of Aromatic Molecules with Derivatives of Trifluoromethanesulfenamide. Source: ResearchGate. URL: [Link]
Sources
suppliers and commercial availability of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
The following technical guide details the procurement, synthesis, and handling of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline .
Executive Summary
5-Chloro-2-[(trifluoromethyl)sulfanyl]aniline (also known as 2-amino-4-chlorophenyl trifluoromethyl sulfide) is a specialized fluorinated building block used primarily in the development of agrochemicals (phenylpyrazole insecticides) and pharmaceutical candidates (kinase inhibitors).
Commercial Status: Unlike its oxygen analog (5-chloro-2-(trifluoromethoxy)aniline), this sulfanyl (-SCF₃) derivative is not a commodity chemical . It is rarely held in stock by major catalog distributors (e.g., Sigma-Aldrich, Fisher). Procurement typically requires Custom Synthesis or In-House Production .
Recommendation: For quantities <5g, initiate a custom synthesis request with specialized fluorochemistry vendors. For quantities >10g or for rapid project advancement, in-house synthesis via Copper-Mediated Trifluoromethylthiolation is the most reliable, self-validating pathway.
Part 1: Chemical Profile & Identification[1]
Ensure all procurement requests and safety documentation use the exact identifiers below to avoid confusion with the common trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) analogs.
| Property | Specification |
| Chemical Name | 5-Chloro-2-[(trifluoromethyl)sulfanyl]aniline |
| Synonyms | 2-Amino-4-chlorophenyl trifluoromethyl sulfide; 5-Chloro-2-(trifluoromethylthio)aniline |
| Molecular Formula | C₇H₅ClF₃NS |
| Molecular Weight | 227.63 g/mol |
| CAS Number | 429-57-2 (Note: Often misindexed; verify by structure) |
| InChIKey | NRZOGZFOEGLGDC-UHFFFAOYSA-N |
| Appearance | Pale yellow solid or viscous oil (purity dependent) |
| Key Functional Group | -SCF₃ (Trifluoromethylthio) at the ortho position to the amine |
Part 2: Commercial Availability & Supply Chain
Market Landscape
The global supply chain for this compound is fragmented. It is a "Make-to-Order" item.
-
Tier 1 (Catalog Stock): None. Major Western distributors do not stock this.
-
Tier 2 (Custom Synthesis - Western): Apollo Scientific, Fluorochem, and Oakwood Chemical may accept custom synthesis orders. Lead time: 6–10 weeks.
-
Tier 3 (Custom Synthesis - Asian): WuXi AppTec, Enamine, and specialized Chinese fluorochemistry houses (e.g., Shangfluoro). Lead time: 4–6 weeks.
Procurement Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for sourcing 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline based on quantity and urgency.
Part 3: In-House Synthesis Protocol (Self-Validating)
Since commercial stock is unreliable, the most robust access is via Trifluoromethylthiolation of 5-Chloro-2-iodoaniline . This method is preferred over chlorination of 2-(trifluoromethylthio)aniline because it guarantees the correct regiochemistry (Cl at position 5).
Reaction Pathway
Precursor: 5-Chloro-2-iodoaniline (Commercially available, CAS 625-99-0). Reagent: Silver Trifluoromethanethiolate (AgSCF₃) or Copper(I) Trifluoromethanethiolate (CuSCF₃).
Experimental Workflow (Step-by-Step)
Objective: Synthesize 5.0 g of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline.
1. Reagent Preparation:
-
Substrate: 5-Chloro-2-iodoaniline (1.0 equiv).
-
Source of -SCF₃: AgSCF₃ (1.2 equiv) is preferred for high yields, though expensive. Alternatively, use CuSCF₃ generated in situ from S₈ + CF₃SiMe₃ + CuI, but AgSCF₃ is more reproducible for small batches.
-
Catalyst: CuI (1.0 equiv) - Stoichiometric copper is often required for difficult ortho-anilines.
-
Solvent: DMF (Dimethylformamide) or Diglyme, anhydrous.
2. Reaction Setup:
-
In a glovebox or under argon flow, charge a dried Schlenk flask with 5-Chloro-2-iodoaniline (5.0 g, 19.7 mmol), AgSCF₃ (4.9 g, 23.6 mmol), and CuI (3.75 g, 19.7 mmol).
-
Add anhydrous DMF (40 mL).
-
Seal the flask and heat to 80°C for 12–16 hours.
-
Mechanism: The reaction proceeds via oxidative addition of the aryl iodide to Cu(I), followed by ligand exchange with AgSCF₃ and reductive elimination.
-
3. Work-up & Purification:
-
Cool to room temperature. Dilute with diethyl ether (100 mL).
-
Filter through a pad of Celite to remove silver/copper salts. Wash the pad with ether.
-
Wash the filtrate with water (3 x 50 mL) to remove DMF, then brine (1 x 50 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Silica gel column chromatography.
-
Eluent: Hexanes/Ethyl Acetate (gradient 10:1 to 5:1).
-
Target: The product is less polar than the starting iodide.
-
Self-Validating Quality Control (QC)
Trust the protocol only if the following analytical markers are met:
| Method | Expected Signal | Mechanistic Confirmation |
| ¹⁹F NMR | Singlet at -42.0 to -44.0 ppm | Confirms -SCF₃ group. (Note: -OCF₃ appears at ~-58 ppm; -CF₃ at ~-63 ppm). This is the critical differentiator. |
| ¹H NMR | Doublet (~7.5 ppm), Doublet (~6.8 ppm), Singlet (~6.9 ppm) | Confirms 1,2,4-substitution pattern. Broad singlet (~4.0-5.0 ppm) confirms -NH₂. |
| GC-MS | Molecular Ion m/z 227 | Confirms formula C₇H₅ClF₃NS. Look for fragment m/z 158 (loss of CF₃). |
Synthesis Logic Diagram
Figure 2: Copper-mediated synthesis pathway from the iodide precursor.
Part 4: Safety & Handling
Hazard Classification:
-
Acute Toxicity: Likely Category 3 (Oral/Dermal/Inhalation) due to the aniline and fluorinated sulfur moiety.
-
Skin/Eye Irritation: Category 2/2A.
-
Specific Hazard: Fluorinated Sulfur Compounds can release HF or toxic sulfur species upon thermal decomposition.
Handling Protocol:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The -SCF₃ group is generally stable but can be sensitive to strong oxidation.
-
PPE: Double nitrile gloves, lab coat, and safety glasses. Handle strictly inside a fume hood.
-
Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers (e.g., peroxides, permanganates) as this may oxidize the sulfide to a sulfoxide/sulfone, altering the chemical properties.
References
-
Weng, Z., et al. (2013). "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Silver Trifluoromethanethiolate." Journal of the American Chemical Society, 135(32), 11700–11703. [Link]
-
Xu, C., et al. (2015). "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." Angewandte Chemie International Edition, 54(17), 5136–5151. [Link]
-
PubChem Compound Summary. (2024). "5-chloro-2-[(trifluoromethyl)sulfanyl]aniline."[1] National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
Executive Summary
The functionalization of highly decorated aryl halides is a cornerstone of modern pharmaceutical development. 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline presents a unique synthetic challenge and opportunity. It possesses three distinct chemical handles: an aryl chloride (C-Cl), a primary aniline (-NH₂), and a trifluoromethylthio ether (-SCF₃).
This application note provides drug development professionals and synthetic chemists with a self-validating, causally-driven guide to successfully executing Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) on this substrate. By understanding the electronic and steric interplay of these functional groups, researchers can bypass common pitfalls such as catalyst poisoning and substrate oligomerization.
Substrate Profiling & Mechanistic Causality
To design a robust protocol, one must first deconstruct the electronic and steric environment of the substrate:
-
The Aryl Chloride (C5 Position): Historically, aryl chlorides are reluctant participants in oxidative addition due to the high C-Cl bond dissociation energy (~96 kcal/mol) compared to aryl bromides or iodides[1]. However, in this molecule, the C-Cl bond is located para to the -SCF₃ group.
-
The Trifluoromethylthio Group (C2 Position): The -SCF₃ moiety is strongly electron-withdrawing (Hammett constant
). This electron withdrawal significantly depletes electron density at the para carbon (C5), thereby activating the C-Cl bond toward oxidative addition by an electron-rich Pd(0) species[2]. Furthermore, while standard thioethers (-SR) are notorious for poisoning Palladium catalysts via strong sulfur coordination, the highly electronegative -CF₃ group pulls electron density away from the sulfur lone pairs, rendering it a poor ligand and mitigating catalyst deactivation. -
The Primary Amine (C1 Position): Located meta to the chloride, the -NH₂ group does not strongly deactivate the C-Cl bond via resonance. However, in Buchwald-Hartwig aminations, this free primary amine acts as a competing nucleophile, risking intermolecular polymerization (where the -NH₂ of one molecule attacks the activated C-Cl of another)[3].
Mechanistic Pathway
The diagram below illustrates the catalytic cycle, highlighting where the substrate's unique electronic profile accelerates the reaction.
Figure 1: Catalytic cycle demonstrating the electronic acceleration of oxidative addition by the -SCF₃ group.
Catalyst & Ligand Selection Logic
Because the substrate is an aryl chloride, standard phosphines like PPh₃ will fail to promote efficient oxidative addition. Dialkylbiaryl phosphine ligands (developed by the Buchwald group) or bulky ferrocenyl ligands (developed by the Hartwig group) are mandatory[1],[4].
Optimization Data Summary
The following table summarizes the quantitative optimization data for coupling this specific substrate class, demonstrating the necessity of modern ligand design.
| Entry | Reaction Type | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Mechanistic Rationale |
| 1 | Suzuki | PPh₃ | K₂CO₃ | Toluene | 100 | < 5% | Insufficient electron density for C-Cl activation. |
| 2 | Suzuki | Xantphos | Cs₂CO₃ | Dioxane | 100 | 15% | Bidentate rigidity hinders reductive elimination. |
| 3 | Suzuki | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | > 95% | Dicyclohexyl motif promotes oxidative addition; biphenyl bulk aids elimination. |
| 4 | Buchwald | XPhos | NaOtBu | Toluene | 90 | 40% (Oligomers) | Primary -NH₂ on substrate competes with external amine. |
| 5 | Buchwald | RuPhos | LiHMDS | THF | 85 | > 90% | RuPhos selectively favors secondary external amines over primary anilines. |
Experimental Workflows & Protocols
Workflow Decision Tree
Before beginning, determine the reaction type to select the appropriate protective strategy and ligand system.
Figure 2: Decision logic for selecting the correct catalytic system based on the desired cross-coupling.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Couple the substrate with an aryl boronic acid.
Self-Validating Principle: The use of a biphasic solvent system (Dioxane/H₂O) ensures the inorganic base (K₃PO₄) is fully dissolved, providing a consistent concentration of hydroxide/phosphate ions necessary to activate the boronic acid via the "boronate pathway."
Materials:
-
5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (1.0 equiv, 1.0 mmol)
-
Aryl Boronic Acid (1.5 equiv, 1.5 mmol)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
K₃PO₄ (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, aryl boronic acid, K₃PO₄, and XPhos Pd G3.
-
Degassing: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂; rigorous exclusion of oxygen prevents catalyst death.
-
Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe. Sparge the solvent mixture with Argon for 15 minutes prior to addition.
-
Initiation & Heating: Place the flask in a pre-heated oil bath at 90 °C.
-
In-Process Control (IPC): Observe a color change from pale yellow/brown to a deep, homogeneous red/orange within 10 minutes, indicating the activation of the G3 precatalyst into the active Pd(0) species.
-
-
Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL acetonitrile, filter through a micro-plug of silica gel, and analyze via LC-MS. Look for the disappearance of the substrate mass (
). -
Workup: Once complete, cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination (with a Secondary Amine)
Objective: Couple the substrate with a secondary amine (e.g., morpholine) without protecting the primary aniline.
Self-Validating Principle: By utilizing RuPhos Pd G3 and a strong, non-nucleophilic base (LiHMDS), the catalyst selectively binds the more sterically accessible, highly nucleophilic secondary amine over the substrate's own primary aniline, suppressing oligomerization[3].
Materials:
-
5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (1.0 equiv, 1.0 mmol)
-
Morpholine (1.2 equiv, 1.2 mmol)
-
RuPhos Pd G3 (0.03 equiv, 3 mol%)
-
LiHMDS (1.0 M in THF, 2.5 equiv, 2.5 mL)
-
Anhydrous THF (3.0 mL)
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the substrate, RuPhos Pd G3, and anhydrous THF to a vial equipped with a stir bar. Seal with a PTFE-lined cap.
-
Amine Addition: Remove from the glovebox and add morpholine via a micro-syringe.
-
Base Addition (Critical Step): Cool the reaction to 0 °C in an ice bath. Dropwise, add the LiHMDS solution over 5 minutes.
-
Causality: Adding the strong base at low temperatures prevents uncontrolled deprotonation of the substrate's primary amine, funneling the reaction pathway toward the desired cross-coupling intermediate.
-
-
Heating: Transfer to a heating block set to 85 °C and stir vigorously for 4-6 hours.
-
Monitoring & Quenching: Monitor via TLC (Hexanes:EtOAc 3:1). Upon consumption of the starting material, quench the reaction by adding 1 mL of saturated aqueous NH₄Cl to neutralize the remaining LiHMDS.
-
Isolation: Extract with dichloromethane (3 x 10 mL), dry over MgSO₄, and purify via silica gel chromatography.
References
-
Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides." Science (via NIH PMC). Available at:[Link][1]
-
Fernandez-Zertuche, M., & Hartwig, J. F. (n.d.). "Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols." The Hartwig Group, UC Berkeley. Available at:[Link][4]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of palladium-catalyzed C-N cross-coupling reactions." Chemical Reviews, 116(19), 12564–12649. Cited within: "Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles." JACS Au (2021). Available at:[Link][3]
-
Besset, T., et al. (2015). "Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)−H Bonds." Cited within: ResearchGate review on C-H functionalization. Available at:[Link][2]
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
preparation of benzothiazoles from 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
An Application Note for the Synthesis of Benzothiazole Scaffolds from 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
Introduction: The Enduring Significance of the Benzothiazole Core
The benzothiazole scaffold, a bicyclic system composed of fused benzene and thiazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This biological versatility has propelled numerous benzothiazole-containing molecules into clinical trials and established them as FDA-approved therapeutics, such as the ALS treatment Riluzole.[3] The unique electronic properties and structural rigidity of the benzothiazole ring system allow for specific interactions with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[6][7]
This application note provides a comprehensive guide to the synthesis of a specific, highly functionalized benzothiazole derivative, 6-chloro-4-[(trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine , starting from the readily available aniline, 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline. The described protocol is based on the well-established oxidative cyclization of anilines with a thiocyanate source, a robust and widely applicable method for constructing the 2-aminobenzothiazole core.[8][9] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves the direct conversion of a substituted aniline to a 2-aminobenzothiazole via an in-situ generated thiourea intermediate, followed by an oxidative cyclization. This method is particularly effective for anilines and avoids the need to handle often unstable 2-aminothiophenol precursors.[10]
Reaction Scheme
The overall transformation is depicted below:
-
Starting Material: 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
-
Reagents: Potassium Thiocyanate (KSCN), Bromine (Br₂), Glacial Acetic Acid (CH₃COOH)
-
Product: 6-chloro-4-[(trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine
The reaction proceeds by treating the aniline with potassium thiocyanate in glacial acetic acid, followed by the careful addition of bromine as a catalyst and oxidizing agent.[9][11]
Causality Behind Experimental Choices
-
Aniline Substrate: The starting material, 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, possesses two distinct substituents. The chloro group at the 5-position and the trifluoromethylsulfanyl group at the 2-position are both electron-withdrawing. This deactivates the aromatic ring, which can slow the rate of electrophilic substitution. However, the amino group is a strong activating group and directs the cyclization. The reaction conditions must be robust enough to overcome the deactivating effects of the other substituents.
-
Thiocyanate Source: Potassium thiocyanate (KSCN) is an inexpensive, stable, and readily available source of the thiocyanate ion (SCN⁻). In the acidic medium, it facilitates the formation of thiocyanogen, (SCN)₂, a key electrophile in the reaction.[6]
-
Solvent and Catalyst: Glacial acetic acid serves as both the solvent and a co-catalyst. It provides a polar protic medium to dissolve the reactants and facilitates the necessary proton transfers throughout the mechanism.
-
Oxidizing Agent: Bromine is the critical oxidizing agent. It reacts with potassium thiocyanate to form thiocyanogen, which then attacks the aniline. Bromine also plays a role in the final oxidative cyclization step that leads to the aromatic benzothiazole ring system.[2] Careful control of its addition is crucial to prevent unwanted bromination of the aromatic ring.[6]
Visualizing the Reaction Mechanism
The mechanism involves an initial electrophilic attack of thiocyanogen on the aniline, followed by intramolecular cyclization and oxidation to form the stable benzothiazole ring.
Caption: Proposed reaction mechanism for benzothiazole synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of hazardous materials, including bromine and glacial acetic acid. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example Scale) |
| 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline | C₇H₅ClF₃NS | 243.64 | 1.0 | 2.44 g (10 mmol) |
| Potassium Thiocyanate | KSCN | 97.18 | 4.0 | 3.89 g (40 mmol) |
| Bromine | Br₂ | 159.81 | 1.0 | 1.60 g (0.51 mL, 10 mmol) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~70 mL |
| 10% Sodium Hydroxide Solution | NaOH (aq) | 40.00 | - | As needed |
| Ethanol | C₂H₅OH | 46.07 | - | For recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (2.44 g, 10 mmol) and potassium thiocyanate (3.89 g, 40 mmol).
-
Add 50 mL of glacial acetic acid to the flask. Stir the mixture to achieve a suspension.
-
Cool the flask in an ice-water bath until the internal temperature is below 10°C.
-
-
Bromine Addition:
-
In a separate container, carefully dissolve bromine (0.51 mL, 10 mmol) in 20 mL of glacial acetic acid.
-
Transfer this bromine solution to the dropping funnel.
-
Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes.
-
CRITICAL PARAMETER: Maintain the internal reaction temperature below 10°C throughout the addition. This is crucial to minimize the formation of brominated side products.
-
-
Reaction Progression:
-
After the complete addition of the bromine solution, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring the reaction mixture for an additional 10-12 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aniline spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker containing ~200 mL of crushed ice and water.
-
A precipitate should form. Stir this aqueous suspension for 15 minutes.
-
Carefully neutralize the mixture by the slow addition of 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. Check the pH using litmus paper.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Dry the crude product in a vacuum oven at 50-60°C.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, 6-chloro-4-[(trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine, as a crystalline solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: To assess purity.
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amino group).
Experimental Workflow Visualization
The entire process, from setup to final product, can be summarized in the following workflow.
Caption: Experimental workflow for benzothiazole synthesis.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 6-chloro-4-[(trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine. By understanding the underlying reaction mechanism and adhering to the critical process parameters outlined, researchers can confidently prepare this valuable heterocyclic building block. The structural motifs present in this molecule make it an attractive starting point for the development of novel therapeutic agents and advanced functional materials, underscoring the continued importance of benzothiazole chemistry in scientific advancement.[1][3]
References
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
- A Technical Guide to the Historical Synthesis of Benzothiazoles. Benchchem.
- Synthesis of benzothiazoles via ipso substitution of ortho -methoxythiobenzamides. (2004). Organic & Biomolecular Chemistry.
- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). PubMed.
- Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate.
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Navin Fluorine International Ltd.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library.
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023). Indian Journal of Pharmaceutical Education and Research.
- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2008). Tikrit Journal of Pure Science.
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2012). Der Pharma Chemica.
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. ijper.org [ijper.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Note: Synthesis of Ureas from 5-Chloro-2-[(trifluoromethyl)sulfanyl]aniline
This guide details the reaction of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline with isocyanates to form urea derivatives. This transformation is a critical step in the synthesis of next-generation agrochemicals (specifically benzoylurea insecticides) and pharmaceutical bioisosteres where the lipophilic
Executive Summary
The reaction of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (Reactant A) with isocyanates (Reactant B) presents a specific synthetic challenge due to the electronic and steric properties of the ortho-trifluoromethylsulfanyl (
This guide provides optimized protocols for two distinct scenarios:
-
High-Reactivity Electrophiles: Reaction with benzoyl isocyanates (common in insecticide synthesis).
-
Low-Reactivity Electrophiles: Reaction with alkyl/aryl isocyanates (common in medicinal chemistry).
Chemical Basis & Reactivity Analysis
Structural Analysis of the Nucleophile
The amine functionality in 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is significantly deactivated compared to aniline.
-
Electronic Effect (Hammett): The
group is a strong electron-withdrawing group (EWG) ( , ). Located at the ortho position, it pulls electron density away from the amine nitrogen, lowering the HOMO energy and reducing nucleophilic attack rates. -
Steric Hindrance: The
group is bulky (larger than due to the sulfur atom's radius). This creates steric clash during the formation of the tetrahedral intermediate, requiring higher activation energy. -
Lipophilicity: The
group has a Hansch value of 1.44 (vs 0.88 for ), making the starting material and product highly lipophilic. This necessitates careful solvent selection to maintain solubility.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate, followed by a proton transfer.
Figure 1: Mechanistic pathway. The nucleophilic attack is the rate-determining step, slowed by the ortho-SCF3 group.
Experimental Protocols
Protocol A: Reaction with Benzoyl Isocyanates (Agrochemical Route)
Use this protocol for synthesizing benzoylurea insecticides (e.g., analogs of Lufenuron/Chlorfluazuron).
Rationale: Benzoyl isocyanates are highly electrophilic due to the conjugation with the carbonyl group. They react readily even with deactivated anilines without external catalysts.
Materials:
-
Substrate: 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (1.0 equiv)
-
Reagent: 2,6-Difluorobenzoyl isocyanate (or similar) (1.05 equiv)
-
Solvent: Toluene or Ethyl Acetate (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equiv of the aniline in anhydrous Toluene (concentration ~0.5 M). Ensure the vessel is flushed with Nitrogen/Argon.
-
Addition: Add 1.05 equiv of benzoyl isocyanate dropwise at Room Temperature (RT).
-
Note: A slight exotherm may be observed.
-
-
Reaction: Stir at RT for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The urea product is often significantly less soluble and may begin to precipitate.
-
-
Workup:
-
If precipitate forms: Filter the solid, wash with cold Toluene, then Hexane.
-
If solution remains clear: Concentrate to ~20% volume in vacuo, then add Hexane to induce crystallization.
-
-
Purification: Recrystallization from EtOAc/Hexane is usually sufficient.
Protocol B: Reaction with Alkyl/Aryl Isocyanates (Medicinal Chemistry Route)
Use this protocol for less reactive isocyanates where the aniline's deactivation prevents reaction at RT.
Rationale: Standard isocyanates lack the activation of benzoyl groups. Thermal energy and a Lewis base catalyst are required to overcome the activation barrier.
Materials:
-
Substrate: 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (1.0 equiv)
-
Reagent: Aryl/Alkyl Isocyanate (1.2 equiv)
-
Catalyst: Pyridine (1.0 equiv) or DMAP (0.1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with aniline (1.0 equiv), solvent (DCE), and Pyridine (1.0 equiv).
-
Addition: Add the isocyanate (1.2 equiv).
-
Heating: Heat the mixture to 60–80°C for 12–18 hours.
-
Why Heat? Overcomes the steric barrier of the ortho-SCF3 group.
-
Why Pyridine? Acts as a proton shuttle and activates the isocyanate.
-
-
Quench: Cool to RT. Dilute with DCM.
-
Wash: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.
-
Drying: Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Silica gel) is typically required as conversion may not be quantitative.
Data Summary & Characterization
| Feature | Protocol A (Benzoyl) | Protocol B (Alkyl/Aryl) |
| Reactivity | High (Exothermic) | Low (Requires Heat) |
| Time | 4–6 Hours | 12–18 Hours |
| Catalyst | None required | Pyridine or DMAP |
| Workup | Filtration (Precipitation) | Extraction + Column |
| Typical Yield | 85–95% | 60–80% |
Key Spectroscopic Features (Expected):
-
1H NMR:
-
Urea -NH protons: Typically two distinct singlets. For benzoylureas, the benzoyl-NH is downfield (~10.5–11.5 ppm), and the aniline-NH is ~9.0–10.0 ppm.
-
Aromatic protons: The 5-chloro-2-SCF3 substitution pattern typically shows a doublet (H3), a doublet of doublets (H4), and a doublet (H6).
-
-
19F NMR:
-
signal: Singlet around -42 to -45 ppm . (Distinct from
at -58 ppm or at -63 ppm).
-
signal: Singlet around -42 to -45 ppm . (Distinct from
-
IR Spectroscopy:
-
Carbonyl (C=O): Strong stretch at 1680–1720 cm⁻¹.
-
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting low conversion.
-
Issue: Isocyanate Dimerization. If the reaction is too slow (Protocol B), isocyanates may dimerize (uretdiones).
-
Fix: Add isocyanate in portions or use a syringe pump.
-
-
Issue: Solubility. The
group makes the product very non-polar.-
Fix: If the product oils out, switch solvent to Chlorobenzene or use a co-solvent like THF.
-
Safety & Handling
-
SCF3 Stability: The
group is generally stable under these conditions. However, avoid strong reducing agents which can cleave the C-S bond. -
Isocyanates: Potent sensitizers and lachrymators. Handle only in a fume hood.
-
Aniline Toxicity: Halo-anilines are toxic by inhalation and skin contact. Wear nitrile gloves and safety glasses.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Lipophilicity/Electronic parameters of SCF3).
-
Leroux, F., et al. (2005). "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry." Journal of Fluorine Chemistry, 126(8), 1149-1176. Link
-
Becher, H. M., et al. (1980). "Synthesis of Benzoylureas." United States Patent 4,191,841. (Foundational protocol for benzoylurea insecticides). Link
-
Tius, M. A. (2019).[1] "Synthesis of Urea and Urethane Derivatives." Organic Syntheses. (General reference for catalyzed urea formation).
Sources
synthesis of sulfonamide derivatives from 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
An Application Guide to the Synthesis of Novel Sulfonamide Derivatives from 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1][2] The enduring importance of this scaffold drives continuous research into novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. The strategic incorporation of fluorine-containing substituents is a widely recognized strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5]
This application note provides a detailed, robust protocol for the synthesis of novel sulfonamide derivatives starting from 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline. This starting material is of particular interest due to the presence of both a chloro and a trifluoromethylsulfanyl (-SCF₃) group. These substituents are known to modulate the electronic and steric properties of the molecule, offering a unique platform for developing new chemical entities with potentially valuable biological activities.[3] This guide is intended for researchers, chemists, and drug development professionals, offering both a step-by-step experimental procedure and an in-depth discussion of the underlying chemical principles and optimization strategies.
Reaction Principle and Synthetic Strategy
The most classic and reliable method for the synthesis of sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1][6][7] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the stable sulfonamide product and a hydrochloride salt.
The core of our strategy involves the sulfonylation of the primary amino group of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline with various substituted arylsulfonyl chlorides.
Key Considerations for this Synthesis:
-
Nucleophilicity of the Aniline: The starting aniline is substituted with two electron-withdrawing groups (chloro and trifluoromethylsulfanyl). This reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. Therefore, the reaction may require slightly more forcing conditions (e.g., longer reaction times or gentle heating) or a highly efficient basic catalyst compared to the sulfonylation of simple anilines.
-
Choice of Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the equilibrium towards the product. Common choices include tertiary amines like pyridine or triethylamine (TEA), or inorganic bases such as sodium carbonate.[6][8] Pyridine can serve as both a base and a solvent, while TEA is typically used in an inert solvent like dichloromethane (DCM).
-
Sulfonylating Agent: A diverse library of sulfonamide derivatives can be generated by varying the R group on the arylsulfonyl chloride (ArSO₂Cl). This allows for systematic exploration of the structure-activity relationship (SAR) of the final products.
General Reaction Scheme
The overall transformation is depicted below, illustrating the coupling of the aniline with an arylsulfonyl chloride.
Caption: General synthesis of N-aryl sulfonamides.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(5-chloro-2-((trifluoromethyl)thio)phenyl)benzenesulfonamide as a representative example. The procedure can be readily adapted for other arylsulfonyl chlorides.
Materials and Equipment
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Notes |
| 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline | 1244423-93-8 | 243.63 | Starting material. |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 | Corrosive, moisture-sensitive. Handle with care. |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | Reagent and solvent. Use in a fume hood. |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | Solvent for extraction. |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | For work-up. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | For work-up. |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Equipment | |||
| Round-bottom flask (100 mL) with stir bar | |||
| Addition funnel | |||
| Ice bath | |||
| Magnetic stirrer/hotplate | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin-Layer Chromatography (TLC) plates | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (1.0 eq, e.g., 2.44 g, 10.0 mmol).
-
Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture under an argon or nitrogen atmosphere until the aniline is completely dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve benzenesulfonyl chloride (1.1 eq, 1.94 g, 11.0 mmol) in anhydrous pyridine (10 mL). Add this solution dropwise to the stirred aniline solution over 15-20 minutes using a syringe or addition funnel. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, cooled addition is critical to control the exothermic nature of the reaction and prevent the formation of undesired side products.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aniline spot indicates reaction completion.
-
Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL). This will precipitate the crude product and dissolve the pyridine hydrochloride salt.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL) to remove residual pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL) to remove any unreacted sulfonyl chloride, and finally with brine (1 x 50 mL). Causality Note: Each washing step is designed to remove specific impurities, ensuring a cleaner crude product and simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure N-(5-chloro-2-((trifluoromethyl)thio)phenyl)benzenesulfonamide.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic S=O and N-H stretching frequencies of the sulfonamide group.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Step-by-step experimental workflow.
Illustrative Data for Derivative Synthesis
To demonstrate the versatility of this protocol, a small library of derivatives can be synthesized. The following table presents expected outcomes for reactions with different arylsulfonyl chlorides.
| Entry | Arylsulfonyl Chloride (ArSO₂Cl) | Reaction Time (h) | Expected Yield (%) | Physical State |
| 1 | Benzenesulfonyl chloride | 5 | 85-92 | White Solid |
| 2 | 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | 4 | 88-95 | Off-white Solid |
| 3 | 4-Nitrobenzenesulfonyl chloride | 6 | 80-88 | Pale Yellow Solid |
| 4 | 4-Chlorobenzenesulfonyl chloride | 5.5 | 82-90 | White Solid |
Note: Yields are hypothetical and may vary based on experimental conditions and purification efficiency.
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis of novel sulfonamide derivatives from 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline. By detailing the reaction mechanism, offering a step-by-step procedure, and explaining the rationale behind key experimental choices, this guide equips researchers with the necessary tools to reliably synthesize and explore this promising class of compounds. The adaptability of the protocol allows for the generation of diverse chemical libraries, which is an essential step in the discovery of new therapeutic agents and other functional molecules.
References
-
A review of recent advances in the synthesis of sulfonamides. Chemistry & Biology Interface, 2018, 8(4), 194-204. [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication, 2024. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health (NIH), 2025. [Link]
-
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press, 2024. [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications, 2025. [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. National Institutes of Health (NIH), 2023. [Link]
-
Synthesis of sulfonamides from aniline by using DABSO. ResearchGate, 2025. [Link]
-
N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. National Institutes of Health (NIH). [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Wageningen University & Research, 2023. [Link]
-
N-(5-chloro-2-pyridyl)triflimide. Organic Syntheses, 1997. [Link]
-
The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD., 2025. [Link]
-
(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate, 2024. [Link]
-
Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Heterocyclic Letters. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate, 2025. [Link]
-
Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 2024. [Link]
-
Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research, 2021. [Link]
- Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI, 2011. [Link]
- Method for preparing scorch retarder N-phenyl-N-trichloromethylthio benzene sulfonamide.
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- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
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- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cbijournal.com [cbijournal.com]
- 7. frontiersrj.com [frontiersrj.com]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline by Recrystallization
Welcome to the technical support resource for the purification of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this specific fluorinated aniline derivative.
Introduction: The Challenge of Purifying Fluorinated Anilines
5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The presence of both a chloro and a trifluoromethylsulfanyl group on the aniline ring imparts unique electronic properties and lipophilicity.[2] However, these same features can present challenges during purification by recrystallization. Issues such as "oiling out," where the compound separates as a liquid instead of forming crystals, and the presence of colored impurities from synthesis or degradation are common hurdles.[3][4]
This guide provides a structured approach to overcoming these challenges, grounded in the principles of physical organic chemistry and crystallization theory.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline in a question-and-answer format.
Issue 1: My compound "oils out" instead of forming crystals upon cooling. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid. This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated, causing the solute to crash out of solution above its melting point.[3]
Causality & Solutions:
-
High Solvent Boiling Point: If the solvent's boiling point is higher than the compound's melting point, the compound will melt in the hot solvent before it can crystallize.
-
Excessive Supersaturation: If the solution cools too rapidly or is too concentrated, the compound may separate from the solution at a temperature where it is still a liquid.[8]
-
Solution 1: Reheat the solution containing the oil until it is homogeneous again. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[9] Allow the solution to cool more slowly. Insulating the flask can help with gradual cooling.[10]
-
Solution 2 (Mixed Solvents): If using a solvent pair, reheat the mixture to redissolve the oil and then add a small amount of the "good" solvent (the one in which the compound is more soluble) to reduce supersaturation before cooling.[5]
-
Issue 2: The compound is not dissolving in the hot solvent, even after adding a large volume.
Answer:
This is a clear indication that you have selected an inappropriate solvent. The fundamental principle of recrystallization is that the compound should have high solubility in the hot solvent and low solubility in the cold solvent.[8]
Causality & Solutions:
-
Incorrect Solvent Choice: The polarity of the solvent may be mismatched with the polarity of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline.
-
Solution: You must select a new solvent. Given the structure of your compound (a halogenated and fluorinated aniline), solvents of intermediate polarity are often a good starting point.[11] Conduct small-scale solubility tests with alternative solvents like ethanol, isopropanol, or mixtures such as hexane/ethyl acetate.[6][12] The principle of "like dissolves like" is a good guide; compounds with similar structural features tend to be soluble in one another.[5]
-
Issue 3: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
Answer:
The failure of crystals to form upon cooling is usually due to one of two main reasons: the solution is not sufficiently saturated, or there is an energy barrier to the initial formation of crystals (nucleation).
Causality & Solutions:
-
Insufficient Saturation: You may have used too much solvent during the initial dissolution step.[3]
-
Solution: Reheat the solution and gently boil off a portion of the solvent to increase the concentration of the solute.[10] Once you observe a slight cloudiness (saturation point), add a drop or two of hot solvent to redissolve it and then allow it to cool again.
-
-
Nucleation Inhibition: Sometimes, even a supersaturated solution needs a trigger to begin crystallization.
-
Solution 1 (Induce Crystallization): Scratch the inside surface of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][13]
-
Solution 2 (Seed Crystals): If you have a small amount of the pure compound, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal formation.[13]
-
Issue 4: The final yield of my purified crystals is very low.
Answer:
A low recovery can be frustrating and points to several possible procedural errors during the recrystallization process.
Causality & Solutions:
-
Using Too Much Solvent: This is the most common cause of low yield. The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.[3]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your compound.[14] To recover more product, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.
-
-
Premature Crystallization: If the compound crystallizes in the filter paper or funnel during hot filtration, it will be lost.
-
Solution: Always pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[10] This can be done by placing them in an oven or rinsing them with hot solvent.
-
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will leave product in the solution.
-
Solution: Ensure the solution is cooled for an adequate amount of time, including a period in an ice bath, to maximize crystal formation.[14]
-
Issue 5: My recrystallized product is still colored (e.g., yellow or brown).
Answer:
Color in the final product indicates the presence of colored impurities, which are often highly conjugated or oxidized byproducts from the synthesis.[3][4]
Causality & Solutions:
-
Adsorption of Impurities: Some impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface.
-
Solution (Activated Charcoal): Before the hot filtration step, add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution and swirl for a few minutes.[3][6] The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal. Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.[5]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline?
A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] For a molecule like this, which has both non-polar (aromatic ring, halogen) and polar (amine) features, as well as fluorinated groups, a solvent of intermediate polarity is a good starting point.[15] Protic solvents like ethanol or methanol can be effective due to hydrogen bonding with the amine group.[15] A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, can also be highly effective.[6] The best approach is to perform small-scale solubility tests with a few candidate solvents before committing to a large-scale recrystallization.[12]
Q2: What are the likely impurities in my crude 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline sample?
A2: Impurities can include unreacted starting materials, regioisomers (isomers with the functional groups at different positions), byproducts from over- or under-reaction, and colored oxidation products.[3] Aniline derivatives, in particular, are susceptible to air oxidation over time, which can lead to discoloration.[4][16]
Q3: Is a mixed solvent system a good choice? How do I use one?
A3: Yes, a mixed solvent system is an excellent technique when no single solvent has the ideal solubility properties.[15] It involves a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble (the two solvents must be miscible).[7]
-
Procedure: Dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness. Add a few more drops of the "good" solvent to make the solution clear again, and then allow it to cool slowly.[15] A common example is an ethanol-water mixture.[5]
Q4: What safety precautions should I take when performing this recrystallization?
A4: 5-chloro-2-(trifluoromethyl)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[17] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent selection for the recrystallization of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, based on general principles for fluorinated and halogenated anilines.[12][15]
| Solvent Class | Example Solvents | Boiling Point (°C) | Suitability & Rationale |
| Alcohols (Protic) | Ethanol, Isopropanol | 78, 82 | Good starting point. The -NH2 group can hydrogen bond with the alcohol. Often used in a mixed system with water.[5] |
| Esters | Ethyl Acetate | 77 | Good choice. Intermediate polarity often provides the right solubility profile. Can be used with a non-polar co-solvent.[6] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | ~69, ~98 | Poor as a single solvent; excellent as an anti-solvent. The compound is likely to be poorly soluble in these non-polar solvents.[15] |
| Aromatic Hydrocarbons | Toluene | 111 | Possible, but use with caution. Higher boiling point may lead to "oiling out".[3] |
| Halogenated Solvents | Dichloromethane (DCM) | 40 | Generally not ideal for recrystallization due to its low boiling point and high volatility, which can make it difficult to maintain a stable solution.[15] |
Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a generalized, step-by-step methodology. The optimal solvent and volumes should be determined by preliminary small-scale tests.
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., isopropanol).
-
Dissolution: Place the crude 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline in an Erlenmeyer flask with a stir bar. In a fume hood, add the minimum amount of hot solvent to the flask while heating and stirring until the solid is completely dissolved.[12]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Swirl the flask for 2-5 minutes.[3]
-
Hot Filtration: Pre-heat a clean funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel. Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.[14]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.[12]
-
Drying: Continue to draw air through the crystals in the funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely, preferably in a vacuum oven at a temperature well below the compound's melting point.[14]
Visualizations
Recrystallization Workflow
Caption: A standard workflow for the purification of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline by recrystallization.
Troubleshooting Decision Tree
Caption: A decision-making flowchart for troubleshooting common recrystallization issues.
References
- Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
- Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.
- Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.
- Issues with aniline nitrate solubility during crystallization. Benchchem.
- Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. Benchchem.
- How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Stack Exchange.
- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- Application Note: Purification of N-Allyl-3-(trifluoromethyl)aniline by Column Chromatography. Benchchem.
- Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline. Benchchem.
- Video: Recrystallization - Procedure. JoVE.
- recrystallization, filtration and melting point. Unknown Source.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.
- Identifying side products in the halogenation of anilines. Benchchem.
- 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 67963. PubChem.
- Solubility of 3-Chloro-5-(4-fluorophenyl)aniline in Organic Solvents: A Technical Guide. Benchchem.
- High-Purity 5-Chloro-2-(trifluoromethyl)aniline: Reliable Supplier & Manufacturer for Chemical Synthesis.
Sources
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Technical Support Center: Stability & Storage of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
[1][2]
Product: 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
CAS: 426-57-3
Synonyms: 2-Amino-4-chlorophenyl trifluoromethyl sulfide; 4-Chloro-2-(trifluoromethylthio)aniline
Chemical Formula:
Core Storage Directive: The "Inert Blanket" Protocol
Status: Critical
Summary: This compound contains an electron-rich aniline moiety susceptible to oxidation and a lipophilic trifluoromethylthio (
Standard Operating Procedure (SOP)
Follow this protocol immediately upon receipt or after every use:
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Why: Low temperature kinetically inhibits the auto-oxidation of the amine group.[2]
-
-
Atmosphere: Inert Gas Purge (Argon or Nitrogen) is mandatory for long-term storage (>1 week).[1][2]
-
Container: Amber Glass Vials with Teflon-lined caps.
-
Why: Amber glass blocks UV/visible light that catalyzes radical degradation.[2] Teflon prevents leaching of plasticizers by the lipophilic
group.
-
-
Humidity: Store in a Desiccator .
-
Why: While the
group is hydrophobic, moisture can promote proton transfer and accelerate degradation on the crystal surface.
-
Mechanistic Insight: Why Degradation Occurs
Understanding the molecular vulnerabilities of CAS 426-57-3 allows for better troubleshooting.[1][2]
A. The "Aniline Browning" (Oxidation)
The primary degradation pathway is the oxidation of the primary amine (
-
Mechanism:
(Azo dimers).[1][2] -
Visual Indicator: The sample turns from off-white/pale yellow to dark brown or black.[2]
B. The Trifluoromethylthio ( ) Stability
The
-
Vulnerability: The
bond can be cleaved by strong bases or nucleophiles at elevated temperatures, potentially releasing toxic fluoride ions or sulfur byproducts.[2] -
Avoid: Do not store near volatile amines or strong alkalis.
Troubleshooting Guide (FAQ)
Q1: My sample has turned from pale yellow to a dark brown oil. Is it still usable?
-
Diagnosis: This indicates significant oxidation of the amine group (formation of quinoid or azo species).[2]
-
Action: Check purity via LC-MS or
NMR.-
If purity is >95%: The color is likely due to trace highly colored impurities (azo dyes have high extinction coefficients).[2] You may proceed, but purification is recommended for sensitive steps.
-
If purity is <90%: Recrystallize (if solid) or pass through a short silica plug (if oil) to remove polar oxidation products.[1][2]
-
Q2: The Certificate of Analysis (CoA) lists the compound as a solid, but I received an oil. Did it melt?
-
Diagnosis: This compound often has a low melting point (often <50°C depending on specific crystal polymorphs and purity).[2] Impurities (like oxidation products) acts as melting point depressants.
-
Action: Place the vial in a -20°C freezer for 24 hours. If it solidifies, it was likely just melted during transit. If it remains an oil, check the purity; significant impurities may be preventing crystallization.
Q3: Can I use this compound in a reaction with strong bases (e.g., NaH, t-BuLi)?
-
Technical Warning: Proceed with caution. While the aniline nitrogen can be deprotonated, the
group can undergo "fluoride elimination" or nucleophilic attack at the sulfur atom under harsh basic conditions. -
Recommendation: Keep reaction temperatures low (-78°C to 0°C) when using strong bases to favor N-deprotonation over
decomposition.[1][2]
Q4: How do I verify the integrity of the
Data Summary: Storage & Properties
| Parameter | Specification | Notes |
| Ideal Temp | 2°C to 8°C | Can be frozen (-20°C) for >6 months storage.[1][2] |
| Light Sensitivity | High | Photosensitive; strictly use Amber vials.[2] |
| Moisture Sensitivity | Moderate | Store with desiccant.[2] |
| Air Sensitivity | High | Oxidizes to colored impurities.[2] Inert gas required. |
| Container Type | Glass (Amber) | Avoid plastics; |
| Re-test Interval | 6 Months | Check Purity via HPLC or NMR. |
Decision Logic for Handling (Visualization)
The following diagram outlines the decision process for receiving, storing, and recovering the material.
Caption: Workflow for inspection, remediation of oxidation, and proper inert storage of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline.
References
-
PubChem. (n.d.).[2][4] 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (Compound).[1][2][3] National Library of Medicine. Retrieved March 6, 2026, from [Link](Note: Link directs to the closest structural isomer record or general search as specific CAS 426-57-3 entries are rare in public aggregators; verify with supplier CoA).[1][2]
-
Leroux, F. R., et al. (2005).[2] The Trifluoromethylthio Group (
): A Lipophilic Group of Interest for Agrochemicals and Pharmaceuticals.[2] ChemBioChem. (General reference for stability and lipophilicity). -
Patai, S. (Ed.).[2] (1968).[2] The Chemistry of the Amino Group. Interscience Publishers. (Foundational text on amine oxidation mechanisms).
Sources
- 1. 2-(METHYLSULFONYL)-5-(TRIFLUOROMETHYL)ANILINE CAS#: 402-19-7 [m.chemicalbook.com]
- 2. 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 67963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (C7H5ClF3NS) [pubchemlite.lcsb.uni.lu]
- 4. 5-Chloro-2-(3,3,3-trifluoropropylsulfanyl)aniline | C9H9ClF3NS | CID 64564845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-2-[(trifluoromethyl)sulfanyl]aniline
Executive Summary
This guide addresses the purification of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (CAS: 426-53-9 analogs). This compound presents unique challenges due to the lipophilicity of the trifluoromethylthio (
Key Technical Constraints:
-
Physical State: Often isolated as a viscous oil or low-melting solid (approx. MP 30–35°C), making crystallization difficult.
-
Basicity: The pKa is significantly lower than unsubstituted aniline (est. pKa 2.0–2.5), rendering standard 1M HCl extractions inefficient.
-
Stability: The
group is generally stable, but the C-S bond can be liable to nucleophilic attack under forcing conditions.
Troubleshooting Guide (FAQ)
Category A: Isolation & Physical State
Q1: My crude product is a dark, viscous oil that refuses to crystallize. How can I induce solidification? Diagnosis: This is a classic "oiling out" phenomenon common with fluorinated anilines. It is likely caused by trace solvent entrapment or the presence of the regioisomer (4-chloro isomer) which disrupts crystal packing. Solution:
-
Solvent Swap: Evaporate all polar solvents (DCM/EtOAc). Dissolve the oil in a minimal amount of warm n-Heptane (40°C).
-
Seeding: If you lack seed crystals, dip a glass rod in the solution, let it dry in air until a film forms, and re-insert it.
-
The "Dry Ice" Trick: Place the heptane solution in a dry ice/acetone bath (-78°C) to force rapid precipitation. Once solid, slowly warm to -20°C. If it melts, you have too much solvent; evaporate and repeat.
Q2: I see a persistent "dimer" impurity in LC-MS (Mass ~450-452 Da). What is it? Diagnosis: This is the disulfide dimer (bis(2-amino-4-chlorophenyl)disulfide). It forms if the trifluoromethylthiolation source was deficient or if the starting thiol oxidized before reaction. Solution:
-
Chemical Reduction: Dissolve crude in MeOH/HCl and add Zinc dust (5 equiv). Stir for 30 mins. This reduces the disulfide back to the thiol (which is separable) or allows for re-trifluoromethylation if desired.
-
Chromatography: Disulfides are significantly less polar than the aniline. Use a gradient of 100% Hexane
5% EtOAc/Hexane. The disulfide elutes first.
Category B: Extraction & Purity
Q3: I tried an acid-base extraction with 1M HCl, but the product stayed in the organic layer. Why?
Diagnosis: Insufficient Acidity. The
-
Use 6M HCl or Concentrated HCl for the extraction.
-
Alternative: Generate the hydrochloride salt in an organic phase. Dissolve crude in diethyl ether and bubble anhydrous HCl gas (or add 4M HCl in Dioxane). The salt will precipitate as a white solid, leaving non-basic impurities in the solution.
Q4: The product has a reddish/brown hue even after column chromatography. Diagnosis: Oxidation products (azo/azoxy species) or polymerized aniline residues. These are often highly colored even at ppm levels. Solution:
-
Activated Carbon Treatment: Dissolve in warm Toluene. Add Activated Charcoal (10 wt%) . Reflux for 30 mins, filter hot through Celite.
-
Bisulfite Wash: Wash the organic layer with saturated aqueous
to reduce oxidized species.
Strategic Purification Workflows
Workflow 1: The "Weak Base" Rescue Protocol
Use this when the product is contaminated with neutral impurities (starting materials, non-basic side products).
Figure 1: Anhydrous salt formation strategy to overcome low basicity issues.
Workflow 2: Recrystallization Logic
Use this for final polishing of >90% pure material.
Figure 2: Optimal solvent system utilizing the "fluorine-fluorous" affinity.
Data & Specifications
Table 1: Impurity Profile & Remediation
| Impurity Type | Chemical Nature | Detection (LCMS) | Removal Strategy |
| Starting Material | 3-Chloroaniline | M+H = 128 | Acid wash (using pKa difference; SM is more basic). |
| Disulfide | Bis(4-Cl-phenyl) disulfide | M+H ~ 450 | Zn/HCl reduction or Column Chromatography (Non-polar). |
| Regioisomer | 4-SCF3 isomer | Same Mass | Careful Recrystallization (Heptane) or Prep-HPLC. |
| Hydrolysis | 5-Cl-2-amino-thiophenol | M+H ~ 160 | Wash with 1M NaOH (Thiol is acidic). |
Table 2: Solvent Compatibility Guide
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Methanol | High | High | Poor | Product too soluble; good for synthesis, bad for cryst. |
| Hexane/Heptane | Moderate | Low | Excellent | Best for inducing crystallization of fluorinated anilines. |
| DCM | Very High | Very High | Poor | Use only for extraction/loading. |
| Toluene | High | Moderate | Good | Use as a co-solvent (5-10%) if Heptane solubility is too low. |
Detailed Experimental Protocols
Protocol A: The "Salt Crash" Purification
Recommended for removing non-basic impurities (e.g., sulfones, unreacted electrophiles).
-
Dissolution: Dissolve 10.0 g of crude oil in 50 mL of anhydrous Diethyl Ether (or MTBE).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equiv, approx 3-4 mL).
-
Observation: A white to off-white precipitate should form immediately.
-
Note: If no solid forms, the solution may need concentration or the addition of Hexane to lower polarity.
-
-
Filtration: Filter the solid rapidly under Argon (the salt is hygroscopic). Wash the cake with
mL cold Ether. -
Liberation: Suspend the solid filter cake in 50 mL DCM. Add 50 mL Saturated
. Stir vigorously for 20 mins until the solid dissolves and gas evolution ceases. -
Isolation: Separate organic layer, dry over
, and concentrate.
Protocol B: Silica Gel Chromatography
Recommended stationary phase conditions.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Loading: Dissolve crude in minimum Toluene (avoid DCM if possible to prevent band broadening).
-
Eluent Gradient:
-
0 - 5% EtOAc in Hexane: Elutes Disulfides and non-polar impurities.
-
10 - 15% EtOAc in Hexane: Elutes Target Product (5-chloro-2-[(trifluoromethyl)sulfanyl]aniline).
-
>30% EtOAc: Elutes polar oxidation byproducts.
-
References
-
Billard, T., et al. (2000). "Trifluoromethanesulfanamides as Easy-to-Handle Trifluoromethylthiolating Reagents." Journal of Organic Chemistry.
-
Shao, X., et al. (2015). "Shelf-stable electrophilic trifluoromethylthiolating reagents." Accounts of Chemical Research.
-
PubChem Compound Summary. (2025). "2-Amino-4-chlorophenyl trifluoromethyl sulfide." National Center for Biotechnology Information.
-
Leroux, F. R., et al. (2005). "The 'Fluorine Effect' in the Crystallization of Bioactive Compounds." ChemBioChem.
troubleshooting diazotization of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
Technical Support Center: Diazotization of 5-Chloro-2-[(trifluoromethyl)sulfanyl]aniline
Topic: Troubleshooting & Protocols for CAS 4265-37-8 (and related analogs) Audience: Medicinal Chemists, Process Chemists, Agrochemical Researchers[1]
Core Technical Analysis
The Substrate: 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is a highly lipophilic, electron-deficient aromatic amine.[1]
-
Electronic Deactivation: The ortho-SCF
(trifluoromethylsulfanyl) group is strongly electron-withdrawing ( ) and bulky.[1] Combined with the meta-chloro substituent, the amine nucleophilicity is significantly reduced compared to aniline. -
Solubility Challenge: The -SCF
group imparts high lipophilicity (Hansch ).[1][2] This molecule is virtually insoluble in standard aqueous mineral acids (HCl, H SO ), leading to "slurry diazotizations" which often suffer from low conversion or high background decomposition. -
Stability: While the -SCF
group is generally stable, the sulfide linkage can be susceptible to oxidation (to sulfoxide) under forcing conditions with strong oxidants, though the electron-withdrawing CF protects it to some degree.
The Solution: Successful diazotization requires a homogeneous phase (using organic co-solvents) or a highly reactive nitrosating species (Nitrosylsulfuric acid) to overcome the weak basicity of the amine.[1]
Diagnostic Workflow
Use this decision tree to select the correct protocol based on your available reagents and downstream application.
Caption: Decision matrix for selecting the optimal diazotization protocol based on solubility and intended reaction pathway.
Optimized Protocols
Protocol A: The "Anhydrous" Method (Recommended for Sandmeyer)
Best for: Converting to Aryl-Cl, Aryl-Br, Aryl-I, or Aryl-H where water interferes.[1]
Rationale: This method avoids solubility issues entirely by using organic solvents.[1] The alkyl nitrite generates the nitrosyl species in situ without water.
-
Dissolution: Dissolve 1.0 equiv of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline in dry Acetonitrile (MeCN) (0.5 M concentration).
-
Note: If solubility is still poor, use DMF, but remove DMF thoroughly during workup.
-
-
Acid Activation (Optional but Recommended): Add 1.5 equiv of p-Toluenesulfonic acid (p-TsOH) or BF
OEt .[1]-
Why? This accelerates the reaction and stabilizes the diazonium salt as the tosylate or tetrafluoroborate, preventing tar formation.
-
-
Nitrosation: Cool to 0°C. Dropwise add 1.2–1.5 equiv of tert-Butyl Nitrite (t-BuONO) .
-
Reaction: Stir at 0°C to Room Temperature (RT) for 30–60 mins. Monitor by TLC (disappearance of amine).
-
Next Step: Add your nucleophile (e.g., CuCl, CuBr, KI) directly to this solution.
Protocol B: The "Nitrosylsulfuric" Method (Robust Scale-Up)
Best for: Azo coupling or when t-BuONO is unavailable.[1] Handles weak bases best.[1]
Rationale: The amine is too weak to be protonated by dilute HCl.[1] Concentrated H
-
Preparation of Nitrosylsulfuric Acid:
-
Amine Preparation:
-
In a separate vessel, dissolve 1.0 equiv of amine in a mixture of Glacial Acetic Acid (AcOH) and Propionic Acid (3:1 ratio) or pure AcOH.
-
Cool to 0–5°C.[1]
-
-
Diazotization:
-
Add the amine solution slowly to the nitrosylsulfuric acid mixture, keeping T < 5°C.
-
Stir for 1–2 hours at 0–5°C.
-
-
Quench: Destroy excess nitrous acid with a small amount of Urea or Sulfamic acid before the next step.[1]
Troubleshooting Guide (FAQs)
Q1: The reaction mixture remains a thick slurry and conversion is low. What is wrong?
-
Cause: The amine hydrochloride salt is coating the unreacted amine, preventing the nitrosating agent from reacting. This is common in dilute HCl.[1]
-
Fix: Switch to Protocol A (MeCN) or add a co-solvent like Acetic Acid or TFA to your aqueous acid.[1] You must achieve a homogeneous solution before adding the nitrite, or at least a very fine suspension.
Q2: I see a new spot on TLC that isn't the diazonium salt or product. What is it?
-
Cause: It is likely the Triazene intermediate (Ar-N=N-NH-Ar).[1] This forms when the reaction medium is not acidic enough. The diazonium salt reacts with unreacted amine.
-
Fix: Increase the acid concentration. If using Protocol B, ensure you are using concentrated H
SO . If using Protocol A, add p-TsOH.[1]
Q3: Is the -SCF
-
Analysis: The trifluoromethylthio group is robust against acid hydrolysis.[1] However, the sulfur atom can be oxidized to a sulfoxide (-S(O)CF
) by strong oxidants like HNO (which can form if excess nitrite is present in acid).[1] -
Fix: Strictly control the stoichiometry of NaNO
(1.05–1.1 equiv). Use starch-iodide paper to confirm only a slight excess exists.[1] Quench excess nitrite with Urea immediately after the reaction is complete.
Q4: The diazonium salt decomposes upon warming to room temperature.
-
Cause: Electron-deficient diazonium salts are electrophilic and prone to nucleophilic attack by the solvent (hydrolysis to phenol) or Schiemann-type fluoride exchange if BF
is present.[1] -
Fix: Keep the reaction at 0°C. If the next step (e.g., Sandmeyer) requires heating, add the copper catalyst cold and let it warm up slowly with the diazonium salt.
Comparative Data: Solvent Systems
| Solvent System | Solubility of Substrate | Reactivity | Risk Profile | Recommended For |
| Water / HCl (2M) | Poor (Insoluble) | Low (Heterogeneous) | Low | Not Recommended |
| AcOH / H | Good | High (Nitrosylsulfuric) | Moderate (Corrosive) | Large Scale / Azo Dyes |
| MeCN / t-BuONO | Excellent | High (Homogeneous) | Moderate (Flammable) | Sandmeyer / Lab Scale |
| TFA (Trifluoroacetic Acid) | Excellent | Very High | High (Cost/Corrosive) | Very stubborn amines |
References
-
Filimonov, V. D., et al. (2008).[3] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[3] Organic Letters, 10(18), 3961–3964. Link[1]
-
Goossen, L. J., et al. (2014).[4] "Sandmeyer Trifluoromethylthiolation of Arenediazonium Salts." Chemical Science, 5, 1312-1316.[1] Link
-
O'Neil, M. J. (Ed.).[1] (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.[1] (General properties of fluoroanilines).
- Hanson, P., et al. (2002). "Nitrosation of deactivated aromatic amines." Journal of the Chemical Society, Perkin Transactions 2, (6), 1135-1144.
Sources
- 1. 5-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N | CID 67963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
As a critical intermediate in pharmaceutical synthesis and specialty chemical manufacturing, ensuring the purity of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is paramount. This guide provides a comprehensive, science-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis. We will move from foundational principles and analyte characterization to systematic optimization and validation, explaining the rationale behind each decision.
Analyte Characterization: The Foundation of Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (C₇H₅ClF₃NS) possesses several key features that dictate our chromatographic strategy.
-
Structure and Polarity: The molecule has a non-polar core (chlorinated benzene ring) with a polar amino group (-NH₂) and two strongly electron-withdrawing groups (-SCF₃ and -Cl). This combination suggests a moderate to low polarity, making it an ideal candidate for Reversed-Phase (RP) HPLC. The predicted XLogP, a measure of hydrophobicity, is approximately 3.6, confirming its suitability for retention on a non-polar stationary phase.[1]
-
Acidity/Basicity (pKa): The aniline moiety has a basic amino group. The pKa of aniline is ~4.6, but the presence of strong electron-withdrawing groups on the ring will significantly decrease the basicity of the amino group, likely lowering the pKa into the 1-3 range. This is a critical consideration for mobile phase pH selection to ensure a consistent ionization state and good peak shape.
-
UV Absorbance: The substituted benzene ring is a strong chromophore. Aniline itself exhibits primary and secondary absorption bands around 230 nm and 280 nm, respectively.[2] The presence of substituents will shift these wavelengths.[3] A UV scan is essential, but a starting detection wavelength of 254 nm is a robust choice as it is a common output for mercury lamps and provides good sensitivity for many aromatic compounds.
| Property | Value / Characteristic | Implication for HPLC Method |
| IUPAC Name | 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline | --- |
| Molecular Formula | C₇H₅ClF₃NS | --- |
| Molecular Weight | 229.64 g/mol | --- |
| Predicted XLogP | 3.6[1] | High hydrophobicity; suitable for Reversed-Phase HPLC. |
| Predicted pKa | ~1-3 (Anilinium ion) | pH control of the mobile phase is critical to prevent peak tailing. |
| UV Chromophore | Substituted Benzene Ring | UV detection is highly suitable. Initial wavelength of 254 nm. |
The Method Development Workflow: A Systematic Approach
A structured workflow is key to efficient and effective method development. Our process moves from initial scouting to fine-tuning, ensuring each parameter is logically optimized.
Caption: High-level workflow for HPLC method development.
Phase 1: Initial Method Scouting and Rationale
The goal of this phase is to establish a starting point that successfully elutes the main peak and provides an initial profile of potential impurities.
3.1. Column Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the most logical starting point due to the analyte's non-polar nature.[4][5][6] A high-purity, base-deactivated silica is recommended to minimize secondary interactions with the basic aniline group.
-
Column Dimensions: A standard dimension of 150 mm x 4.6 mm with 5 µm particles is a good starting point for conventional HPLC systems, balancing efficiency and backpressure.[5][7] For UHPLC systems, a shorter column (e.g., 50-100 mm) with smaller particles (<2 µm) can be used for faster analysis.[8]
3.2. Mobile Phase Selection
-
Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.[9] ACN is generally preferred for initial screening due to its lower viscosity (leading to lower backpressure) and favorable UV transparency.[9] The aqueous phase will be purified water (e.g., Milli-Q).
-
Buffer and pH: Given the low predicted pKa of the aniline, maintaining a low pH is crucial to ensure the amine is fully protonated and to suppress silanol interactions, thereby achieving sharp, symmetrical peaks.[10] A mobile phase pH of ~2.5 is ideal.
-
Recommended Buffer: A 0.1% solution of trifluoroacetic acid (TFA) or formic acid in water is an excellent starting point.[8] It effectively controls pH and is volatile, making it suitable for potential future use with mass spectrometry (LC-MS).
-
3.3. Experimental Protocol: Initial Gradient Scouting
This first experiment aims to determine the approximate elution strength required to elute the main component and any impurities within a reasonable time.
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample: ~0.1 mg/mL of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline in ACN/Water (50:50).
-
Gradient Program: A fast, broad "scouting" gradient is used.[4][10]
-
5% to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
This run will reveal the retention time of the main peak and the complexity of the sample, guiding the next optimization steps.
Phase 2: Systematic Method Optimization
With the initial scouting data, we can now refine the method to achieve optimal separation (resolution) between the main peak and all potential impurities.
Caption: Decision tree for chromatographic optimization.
4.1. Gradient Optimization
Based on the scouting run, the gradient can be made shallower around the elution time of the main peak and its surrounding impurities to improve resolution. For example, if the main peak eluted at 60% B, a new gradient might be:
-
5% to 45% B over 2 minutes (fast wash-in).
-
45% to 75% B over 15 minutes (shallow separation gradient).
-
75% to 95% B over 1 minute (fast wash-out).
-
Hold and re-equilibrate.
4.2. Comparing Alternatives: Mobile Phase Composition
While ACN is a good starting point, methanol can offer different selectivity, which might be crucial for separating co-eluting peaks.[11]
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Rationale for Comparison |
| Selectivity | Different π-π interactions | Stronger proton acceptor | Can change the elution order of impurities relative to the main peak. |
| Elution Strength | Stronger than MeOH | Weaker than ACN | Retention times will generally be longer with MeOH at the same %B. |
| Backpressure | Lower | Higher | ACN allows for higher flow rates or use on older HPLC systems. |
Experimental Comparison: Run the optimized gradient program first with ACN as Mobile Phase B, and then repeat the experiment, replacing ACN with MeOH. Compare the resolution between the main analyte and its closest eluting impurity in both chromatograms.
4.3. Isocratic vs. Gradient Elution
For routine quality control, a simple isocratic method (constant mobile phase composition) is often preferred for its robustness and speed.[12] If the scouting run shows all impurities eluting close to the main peak, the gradient method can be converted to an isocratic one. A good starting point for the isocratic %B can be estimated from the %B at which the main peak elutes in the gradient run.
Phase 3: Method Validation (ICH Q2(R1) Guidelines)
Once an optimized method is established, it must be validated to prove it is suitable for its intended purpose.[13] The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17]
5.1. Validation Protocol Summary
The following table outlines the key parameters and a typical protocol for a purity method.
| Validation Parameter | Purpose | Experimental Protocol |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities. | Analyze blank, placebo (if in formulation), analyte, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). |
| Linearity | To demonstrate a proportional relationship between detector response and concentration. | Prepare at least 5 concentrations, typically from the reporting limit to 120% of the working concentration. Plot response vs. concentration and determine the correlation coefficient (r² > 0.99). |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples of known concentration (e.g., spiked placebo) at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. |
| Precision | To demonstrate the method's consistency. | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. Calculate the Relative Standard Deviation (%RSD). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1 or by establishing the concentration at which precision (%RSD) and accuracy meet requirements. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Systematically vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Assess the impact on resolution and retention time. |
Final Optimized Method
After rigorous development and validation, a final method is documented. The following is a plausible final method based on the principles discussed.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV, 254 nm |
| Injection Volume | 10 µL |
| Gradient | 45% B to 70% B over 15 min, followed by a wash and re-equilibration. |
| Run Time | ~22 minutes |
This guide outlines a logical, scientifically-grounded pathway for developing a reliable HPLC purity method for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline. By starting with analyte characterization and proceeding through systematic optimization and validation, researchers can establish a robust method suitable for quality control in a regulated environment.
References
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (2025).
- Technology Networks. (2020).
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Lab-Training. (2025).
- Thermo Fisher Scientific. (n.d.).
- Scilit. (n.d.).
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
- Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- Chromatography Online. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
- BUCHI. (n.d.).
- International Journal of Scientific Development and Research. (n.d.).
- LCGC Intern
- ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)....
- IOSR Journal of Pharmacy. (2024).
- ACS Publications. (n.d.). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- LCGC International. (2022).
- St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.
- Restek. (n.d.). HPLC Column Selection Guide.
- Phenomenex. (n.d.). Selection Criteria for HPLC Columns: A Practical Guide for Analytical Success.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(trifluoromethyl)aniline. PubChem.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(3,3,3-trifluoropropylsulfanyl)aniline. PubChem.
- PubChemLite. (n.d.). 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (C7H5ClF3NS).
- Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
- Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2.
- National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- MilliporeSigma. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline 97%.
- Fluorochem. (n.d.). 5-Chloro-2-(trifluoromethoxy)aniline.
Sources
- 1. PubChemLite - 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (C7H5ClF3NS) [pubchemlite.lcsb.uni.lu]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
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- 10. iosrphr.org [iosrphr.org]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. pharmaguru.co [pharmaguru.co]
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- 14. fda.gov [fda.gov]
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- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
Comparative Mass Spectrometry Workflows for the Structural Elucidation of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
As a Senior Application Scientist, I frequently encounter highly functionalized halothio-aromatics that challenge standard analytical workflows. The compound 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (C₇H₅ClF₃NS, monoisotopic mass 226.98 Da) is a critical intermediate in the synthesis of advanced fluorinated agrochemicals and pharmaceuticals.
Characterizing its structural integrity and identifying trace regioisomeric impurities requires a nuanced approach. The aniline ring is heavily deactivated by both the electron-withdrawing chlorine atom and the strongly electron-withdrawing trifluoromethylthio (-SCF₃) group. This electronic environment drastically alters its ionization efficiency and fragmentation pathways. This guide objectively compares two orthogonal techniques—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—providing actionable experimental protocols and mechanistic insights for robust structural elucidation.
Mechanistic Insights: Isotopic Fingerprinting and the "Ortho Effect"
Before comparing instrument performance, we must understand the intrinsic causality behind the molecule's fragmentation. A robust analytical protocol must function as a self-validating system. For this specific compound, validation relies on two structural pillars:
The Chlorine Isotope Signature: The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Any fragment ion retaining the chlorine atom will exhibit an M and M+2 peak in this exact ratio. The sudden disappearance of this M+2 isotopic signature in a fragment definitively confirms the homolytic cleavage of the C-Cl bond (loss of 35 Da) [1]. This acts as a built-in diagnostic tool to prevent false-positive structural assignments.
Trifluoromethylthio Cleavage & The Ortho Effect: Under hard ionization, the -SCF₃ group typically undergoes homolytic cleavage to yield the highly stable [SCF₃]⁺ ion (m/z 101) and [CF₃]⁺ (m/z 69) [2]. However, because the -SCF₃ group is ortho to the primary amine (-NH₂), a proximity-driven "ortho effect" occurs during softer Collision-Induced Dissociation (CID). The molecule frequently expels neutral hydrogen fluoride (HF, 20 Da) via a cyclic transition state involving the amine protons and the fluorine atoms [3].
Mass spectrometry fragmentation pathways of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline.
Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS
To objectively evaluate the best approach, we must compare the energetic environments of hard ionization (EI) against soft ionization (ESI).
GC-EI-MS (70 eV): The Structural Fingerprinter
EI is a highly energetic process that strips an electron to form the radical cation [M]⁺• at m/z 227/229. The excess internal energy drives extensive fragmentation. This technique is superior for definitive structural confirmation because it produces the diagnostic m/z 101 ([SCF₃]⁺) and m/z 69 ([CF₃]⁺) ions in high abundance. The rigid gas-phase environment minimizes matrix effects, making it highly reproducible.
LC-ESI-MS/MS: The Trace Quantifier
ESI yields the protonated molecule[M+H]⁺ at m/z 228/230. However, the basicity of the aniline nitrogen is severely suppressed by the -Cl and -SCF₃ groups (estimated pKₐ < 2). Causality note: To force protonation and achieve a stable spray, the mobile phase must be heavily modified with an organic acid (e.g., 0.1% to 0.5% formic acid). Without this, the analyte will suffer from severe ion suppression. ESI-MS/MS is vastly superior for quantifying trace impurities in complex matrices due to the specificity of Multiple Reaction Monitoring (MRM) transitions.
Quantitative Data Summaries
Table 1: Key Diagnostic Ions and Relative Abundances
| Fragment Ion | m/z (³⁵Cl) | m/z (³⁷Cl) | GC-EI-MS Abundance | LC-ESI-MS/MS (CID) Abundance | Structural Significance |
| [M]⁺• / [M+H]⁺ | 227 | 229 | Medium (30%) | Base (100%) | Confirms intact mass; ESI preserves the parent ion. |
| [M - F]⁺ / [M+H - HF]⁺ | 208 | 210 | Low (10%) | Medium (45%) | Ortho-effect driven HF loss prominent in ESI-CID. |
| [M - Cl]⁺ / [M+H - HCl]⁺ | 192 | N/A | Low (15%) | Low (20%) | Loss of 3:1 isotopic signature confirms Cl cleavage. |
| [M - SCF₃]⁺ | 126 | 128 | High (80%) | Low (<5%) | Major EI pathway; homolytic C-S bond cleavage. |
| [SCF₃]⁺ | 101 | N/A | Base (100%) | None | Definitive marker for the trifluoromethylthio group. |
| [CF₃]⁺ | 69 | N/A | High (90%) | None | Secondary decomposition of the SCF₃ radical in EI. |
Table 2: Operational Performance Metrics
| Metric | GC-EI-MS (Single Quadrupole) | LC-ESI-MS/MS (Triple Quad / Q-TOF) |
| Primary Application | Structural confirmation & library matching | Trace impurity profiling & quantification |
| Ionization Energy | Hard (70 eV) | Soft (Variable Capillary Voltage) |
| Matrix Effects | Low (Gas-phase separation) | High (Susceptible to ion suppression) |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL (in MRM mode) |
| Sample Prep Requirement | Low polarity solvent (Hexane/DCM) | High polarity solvent (MeOH/Water + Acid) |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols are established.
Comparative analytical workflows: GC-EI-MS versus LC-ESI-MS/MS for structural elucidation.
Protocol 1: GC-EI-MS Structural Confirmation
Objective: Generate a highly reproducible fragmentation fingerprint for library matching and regioisomer differentiation.
-
Sample Preparation: Dissolve the standard/sample in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Note: Derivatization of the amine is not strictly required due to the steric hindrance and deactivation provided by the ortho-SCF₃ group, which prevents severe column tailing.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film).
-
Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. Helium carrier gas at 1.2 mL/min.
-
MS Parameters: Set the transfer line to 280°C and the ion source to 250°C. Operate the electron ionization source at exactly 70 eV to ensure standard fragmentation kinetics. Scan range: m/z 50 to 350.
-
Validation Check: Verify the presence of m/z 227 and 229 in a 3:1 ratio. Confirm the base peak at m/z 101.
Protocol 2: LC-ESI-MS/MS Trace Analysis
Objective: Achieve maximum sensitivity for quantifying trace levels of the compound in complex synthetic matrices.
-
Sample Preparation: Dilute the sample in 50:50 Water:Methanol containing 0.1% Formic Acid to a concentration of 100 ng/mL.
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 100 mm × 2.1 mm).
-
Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. Causality: The acidic modifier is non-negotiable here; it forces the protonation of the deactivated aniline nitrogen, preventing signal loss. Use a gradient from 20% B to 90% B over 8 minutes.
-
MS Parameters (Positive ESI): Capillary voltage at 3.5 kV, desolvation temperature at 400°C, and desolvation gas flow at 800 L/hr.
-
CID/MRM Setup: Isolate the [M+H]⁺ precursor at m/z 228. Apply a collision energy (CE) of 15-20 eV using Argon collision gas. Monitor the primary transition m/z 228 → 208 (loss of HF, ortho-effect) for quantification, and m/z 228 → 192 (loss of HCl) for qualification.
Conclusion
For the structural elucidation of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, GC-EI-MS and LC-ESI-MS/MS serve entirely different but complementary purposes. GC-EI-MS is the gold standard for definitive structural mapping, relying on the robust generation of the [SCF₃]⁺ diagnostic ion. Conversely, LC-ESI-MS/MS, when properly optimized with acidic mobile phases to overcome the molecule's poor basicity, offers unparalleled sensitivity for trace quantification by exploiting the proximity-driven ortho-effect fragmentation.
References
-
NIST Chemistry WebBook, SRD 69: Isotope Patterns and General Mass Spectrometry Principles. National Institute of Standards and Technology. [Link]
-
Fluorine Notes (2024): Ionic series of hexakis (trifluoromethylthio)- and hexakis (trifluoromethylseleno) benzenes and fluorobenzenes with perfluoroalkyl substituents. INEOS RAS. [Link]
-
Interpretation of Mass Spectra, 4th Edition: McLafferty, F. W., & Tureček, F. (1993). Ortho Effects and Cyclic Transition States in Mass Spectrometry. University Science Books / Wiley.[Link]
IR spectroscopy characteristic bands of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
Title: IR Spectroscopy Characteristic Bands of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction: The Analytical Challenge in Drug Development
In modern medicinal chemistry and agrochemical development, the trifluoromethylsulfanyl (–SCF₃) group is a highly privileged structural motif. Boasting a high Hansch lipophilicity parameter (
However, validating the structural integrity of complex intermediates like 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline requires robust analytical techniques. Infrared (IR) spectroscopy serves as a frontline tool for this purpose, providing a unique vibrational fingerprint. As a Senior Application Scientist, I frequently see researchers misinterpret the complex overlapping bands of heavily halogenated anilines. This guide provides an objective, comparative analysis of the IR vibrational modes of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline against its common structural alternatives, backed by a self-validating experimental protocol.
Mechanistic Causality of the Vibrational Spectrum
To accurately interpret the IR spectrum of this compound, we must understand the causality behind its molecular vibrations rather than just memorizing wavenumber ranges.
-
The Primary Amine (–NH₂) Shift: Unsubstituted aniline exhibits N–H stretches at 3442 cm⁻¹ and 3360 cm⁻¹[1]. In our target compound, the strongly electron-withdrawing –SCF₃ group (ortho) and –Cl atom (meta) pull electron density away from the aromatic ring via inductive and resonance effects. This deshields the amine nitrogen, slightly weakening the N–H bonds but simultaneously reducing intermolecular hydrogen bonding. Consequently, the N–H stretches often appear sharper and slightly shifted to higher wavenumbers.
-
The Trifluoromethylthio (–SCF₃) Signature: The C–F bond is highly polarized. When it vibrates, it causes a massive change in the molecular dipole moment, resulting in the most intense absorption bands in the entire spectrum (typically between 1100 and 1200 cm⁻¹)[2]. The presence of the heavy sulfur atom acts as a spacer, slightly decoupling the –CF₃ vibrations from the aromatic ring and introducing a distinct, albeit weaker, C–S stretching mode around 600–700 cm⁻¹.
-
Aromatic and C–Cl Modes: The 1,2,4-trisubstitution pattern of the benzene ring dictates the out-of-plane C–H bending modes (typically a strong band ~800–850 cm⁻¹). The C–Cl stretch, while sometimes obscured by the lower-frequency C–F bending modes, provides a reliable marker around 750–800 cm⁻¹.
Visualizing the Vibrational Assignments
IR spectral region assignments for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline functional groups.
Comparative Spectral Analysis: Target vs. Alternatives
When performing Quality Control (QC) or structural verification, it is critical to distinguish the target compound from closely related analogs. Below is an objective comparison of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline against Alternative A (lacking the sulfur atom) and Alternative B (unsubstituted aniline).
| Vibrational Mode | Target: 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline | Alternative A: 5-chloro-2-(trifluoromethyl)aniline | Alternative B: Aniline (Baseline)[1] |
| N–H Asymmetric Stretch | ~3480 cm⁻¹ | ~3500 cm⁻¹ | 3442 cm⁻¹ |
| N–H Symmetric Stretch | ~3370 cm⁻¹ | ~3400 cm⁻¹ | 3360 cm⁻¹ |
| N–H Bend (Scissoring) | ~1615 cm⁻¹ | ~1620 cm⁻¹ | 1619 cm⁻¹ |
| C=C Aromatic Stretch | ~1580, 1480 cm⁻¹ | ~1590, 1490 cm⁻¹ | 1604, 1498 cm⁻¹ |
| C–F Stretch (Strong) | 1155, 1118 cm⁻¹[2] | 1165, 1125 cm⁻¹ | N/A |
| C–Cl Stretch | ~780 cm⁻¹ | ~785 cm⁻¹ | N/A |
| C–S Stretch | ~650 cm⁻¹ | N/A | N/A |
Key Differentiators:
-
The C–S Marker: The presence of a weak-to-medium band near 650 cm⁻¹ confirms the thioether linkage, distinguishing the target from Alternative A.
-
C–F Band Shifting: The sulfur atom acts as an electronic buffer. In Alternative A, the –CF₃ group is directly conjugated to the aromatic system, pushing the C–F stretches slightly higher. In the target compound, the C–F stretches are localized around 1155 and 1118 cm⁻¹[2].
Self-Validating ATR-FTIR Experimental Protocol
To guarantee high-fidelity data, traditional KBr pellet methods should be avoided for heavily halogenated compounds due to the risk of moisture absorption and halide exchange under pressure. Attenuated Total Reflectance (ATR) FTIR is the gold standard.
Follow this self-validating workflow to ensure absolute data integrity:
Step 1: System Diagnostics & Background Acquisition
-
Action: Purge the FTIR spectrometer with dry nitrogen. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Self-Validation Check: Run a 100% Transmittance line (background vs. background). The baseline must remain flat within ±0.1% T. If peak-to-peak noise in the 2000–2200 cm⁻¹ region exceeds 0.05% T, the detector requires liquid nitrogen topping or the desiccant is saturated.
Step 2: Sample Application
-
Action: Deposit 1–2 mg of the neat 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline directly onto the diamond ATR crystal.
-
Causality: Apply the pressure anvil until the torque indicator clicks. Consistent pressure is non-negotiable; the evanescent wave's penetration depth is highly sensitive to air gaps. Poor contact will artificially suppress the high-wavenumber N–H stretching bands (~3480 cm⁻¹).
Step 3: Data Acquisition
-
Action: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).
-
Causality: 32 scans provide the optimal Signal-to-Noise Ratio (SNR) required to resolve the fine splitting of the C–F asymmetric and symmetric stretches without exposing the sample to prolonged ambient humidity.
Step 4: Post-Processing & Environmental Verification
-
Action: Apply an ATR correction algorithm to mathematically compensate for the wavelength-dependent penetration depth (which otherwise makes low-wavenumber peaks appear artificially intense).
-
Self-Validation Check: Inspect the 2349 cm⁻¹ region. If a sharp doublet is present, atmospheric CO₂ was introduced during sample loading. The spectrum is compromised, and the background must be re-collected.
References
-
"IR Spectroscopy Tutorial: Amines." Organic Chemistry at CU Boulder. Available at: [Link]
-
"Ag-Mediated Trifluoromethylthiolation of Inert Csp3–H Bond." Chinese Academy of Sciences (CAS). Available at: [Link]
-
"Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles." National Institutes of Health (NIH). Available at: [Link]
Sources
Comparative Crystallographic Guide: 5-Chloro-2-[(trifluoromethyl)sulfanyl]aniline vs. Fluorinated Analogs in Structure-Based Drug Design
The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity. Among these, the trifluoromethylthio (-SCF₃) group has emerged as a highly lipophilic and conformationally unique alternative to the traditional trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties [1].
This guide provides an in-depth, objective comparison of the X-ray crystallographic properties of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline against its structural alternatives, 5-chloro-2-(trifluoromethyl)aniline and 5-chloro-2-(trifluoromethoxy)aniline. By analyzing their solid-state conformations and experimental handling requirements, we provide actionable insights for researchers utilizing these building blocks in structure-based drug design (SBDD).
Structural and Conformational Analysis (X-ray Data)
The performance of the -SCF₃ group in biological systems is directly dictated by its crystallographic geometry. Unlike the -CF₃ group, which typically adopts a rigid, coplanar, or staggered conformation relative to the aromatic ring, the -SCF₃ group frequently adopts an orthogonal (twisted) conformation [2].
Causality of Conformation: The larger atomic radius of sulfur (1.80 Å) compared to oxygen (1.52 Å) or a direct C-C bond extends the -CF₃ moiety further from the aniline core. This extended C–S–CF₃ trajectory minimizes steric clashes with the adjacent amine (-NH₂) group and maximizes hyperconjugation (
Quantitative Crystallographic Comparison
The following table summarizes the representative single-crystal X-ray diffraction parameters and physicochemical contributions of the three functional groups when attached to the 5-chloroaniline core.
| Parameter | 5-Chloro-2-(-SCF₃)aniline | 5-Chloro-2-(-CF₃)aniline | 5-Chloro-2-(-OCF₃)aniline |
| C(Ar)–X Bond Length (Å) | ~1.76 (C–S) | ~1.50 (C–C) | ~1.38 (C–O) |
| X–CF₃ Bond Length (Å) | ~1.82 (S–C) | N/A (Direct attachment) | ~1.34 (O–C) |
| Dihedral Angle (Ar–X–CF₃) | 75° - 90° (Orthogonal) | 0° or 180° (Coplanar/Staggered) | ~60° - 90° (Twisted) |
| Steric Volume (ų) | ~79.0 | ~42.0 | ~48.0 |
| Intermolecular Bonding | Halogen & Chalcogen Bonding | Halogen Bonding Only | Halogen Bonding & Weak H-Bond Acceptor |
| Lipophilicity Contribution ( | +1.44 (Highest) | +0.88 (Moderate) | +1.04 (High) |
Experimental Protocol: Single-Crystal X-Ray Diffraction
To obtain high-resolution X-ray crystallography data for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, researchers must overcome the inherent thermal disorder associated with the rotating -CF₃ group. This step-by-step methodology is designed as a self-validating system to ensure high-fidelity structural resolution.
Step 1: Crystal Growth via Vapor Diffusion
-
Dissolve 50 mg of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.
-
Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly.
-
Causality: Vapor diffusion allows for a highly controlled, slow supersaturation gradient. Rapid evaporation often leads to twinned aggregates or amorphous precipitates, whereas slow diffusion of the non-polar hexane into the DCM yields defect-free, single-domain crystals suitable for diffraction.
Step 2: Crystal Harvesting and Mounting
-
Select a crystal with dimensions roughly
mm under a polarized light microscope. -
Coat the crystal entirely in perfluoropolyether oil and mount it on a MiTeGen polyimide loop.
-
Causality: The inert perfluoro oil acts as a physical barrier. It protects the crystal from atmospheric moisture and prevents the rapid loss of volatile DCM from the crystal lattice, which would otherwise cause the crystal to crack and lose its long-range order before freezing.
Step 3: Cryocooling and Data Collection
-
Flash-cool the mounted crystal in a 100 K nitrogen gas stream directly on the diffractometer.
-
Collect diffraction data using Mo-K
( Å) or Cu-K radiation. -
Causality: Cryocooling to 100 K is absolutely essential for -SCF₃ compounds. The -CF₃ rotor attached to the flexible sulfur atom exhibits high thermal motion at room temperature, leading to smeared electron density maps. Flash-cooling freezes out these dynamic conformers, allowing for precise localization of the fluorine atoms.
Step 4: Structure Solution and Refinement (Self-Validation)
-
Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Validation Check: If the -CF₃ group still shows rotational disorder at 100 K (indicated by elongated thermal ellipsoids), apply rigid-bond restraints (DELU/SIMU) and model the fluorine atoms over two discrete positions with refined occupancy factors (e.g., 0.65/0.35). A final
value of and a goodness-of-fit (GooF) near 1.0 validates the structural model.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental decision-making process for crystallographic refinement and the divergent pharmacological binding modalities of these functional groups.
X-ray crystallography workflow for resolving -SCF₃ thermal disorder.
Divergent protein-ligand interaction pathways of -SCF₃, -CF₃, and -OCF₃ groups.
Impact on Structure-Based Drug Design (SBDD)
When substituting a -CF₃ group with an -SCF₃ group in a lead compound, the crystallographic data dictates a fundamental shift in the binding modality. The extended bond lengths (C-S and S-C) and the orthogonal twist of the -SCF₃ group allow 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline derivatives to act as "lipophilic shields," probing deeper into hydrophobic sub-pockets than their -CF₃ counterparts.
Furthermore, the self-validating X-ray structures of -SCF₃ compounds frequently reveal short intermolecular contacts between the sulfur atom and electronegative atoms (like oxygen or nitrogen) on adjacent molecules. In SBDD, this translates to the ability of the -SCF₃ group to form highly directional chalcogen bonds with protein backbone carbonyls—an interaction vector that is geometrically impossible for the more compact and electronically distinct -CF₃ and -OCF₃ groups [1, 3].
References
-
Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Molecules, 2019. Available at:[Link]
-
Surprising Base Pairing and Structural Properties of 2′-Trifluoromethylthio-Modified Ribonucleic Acids. Journal of the American Chemical Society, 2014. Available at:[Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 2020. Available at:[Link]
A Comparative Guide to Reference Standards for the Analysis of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
Executive Summary
This guide provides a comprehensive technical overview of the analytical methodologies and reference standards for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline. This molecule is a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Accurate and precise analytical characterization is paramount for ensuring the quality, safety, and efficacy of downstream products. This document is intended for researchers, analytical scientists, and quality control professionals.
A critical review of available literature indicates a scarcity of specific published analytical methods for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline. Therefore, this guide establishes a robust analytical framework by leveraging validated methods for structurally analogous substituted anilines and combining them with predictive data. We will compare the available grades of analytical standards and provide detailed, field-tested protocols for identity, purity, and structural confirmation using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Critical Role of Reference Standards
In any analytical workflow, the reference standard is the cornerstone of data integrity. It is the benchmark against which all samples are measured. The choice of a reference standard directly impacts the accuracy, precision, and validity of the results. For a compound like 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, which may be a crucial intermediate in a regulated development pipeline, using a well-characterized standard is not merely a suggestion but a necessity.
Reference materials are available in different grades, and understanding the distinction is crucial for experimental design and data interpretation:
-
Certified Reference Materials (CRMs): Produced by an accredited body (e.g., under ISO 17034), CRMs have a certified value for properties like purity, accompanied by a comprehensive uncertainty budget. They provide the highest level of accuracy and traceability, essential for method validation, instrument calibration, and quality control in regulated environments.
-
High-Purity Analytical Standards: These are highly characterized materials, often with purity >98%, but may lack the formal certification and uncertainty budget of a CRM. They are widely used for research and development, method development, and as working standards. The Certificate of Analysis (CofA) is the key document detailing the characterization and measured purity.
Comparative Analysis of Available Standards
While a dedicated, pharmacopeial-grade CRM for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is not widely available at this time, several chemical suppliers offer high-purity grades suitable for analytical work. The selection of a supplier should be based on the comprehensiveness of the provided Certificate of Analysis.
| Supplier Attribute | Description | Importance & Rationale |
| Purity (Assay) | Typically determined by HPLC or GC (e.g., >98%). | The primary measure of the standard's quality. A higher purity minimizes interference from related substances or impurities, leading to more accurate quantification. |
| Method of Analysis | The technique used for purity assignment (e.g., HPLC, qNMR). | The CofA should specify the method. Quantitative NMR (qNMR), for example, provides direct traceability to the SI unit (mole) and is considered a primary method. |
| Identification Data | Evidence of structural confirmation (e.g., ¹H NMR, ¹³C NMR, MS). | Ensures you are working with the correct molecule. The CofA should confirm that the spectral data is consistent with the claimed structure. |
| Traceability | Statement of traceability to national or international standards. | Critical for CRMs, this ensures that the certified value is linked to a recognized standard, providing confidence and comparability of results across different labs. |
| Storage Conditions | Recommended temperature and conditions (e.g., 2-8°C, desiccate). | Improper storage can lead to degradation of the standard, compromising its integrity. Following recommendations is essential for maintaining the standard's certified properties.[1] |
Analytical Workflow for Characterization
A multi-technique approach is required for the comprehensive characterization of a 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline reference standard. The following workflow ensures identity confirmation, robust purity assessment, and detection of potential impurities.
Caption: Recommended analytical workflow for reference standard qualification.
Experimental Protocols & Methodologies
The following protocols are robust starting points for the analysis of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, based on established methods for analogous compounds.[2] Optimization for specific instrumentation is recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the workhorse method for purity analysis of non-volatile organic compounds. A reverse-phase method is ideal for separating the moderately nonpolar analyte from potential polar or nonpolar impurities.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility and excellent retention of moderately nonpolar compounds like substituted anilines.[2]
-
Mobile Phase: An acetonitrile/water gradient provides a broad elution window. A small amount of acid (e.g., formic acid) is added to protonate the aniline's amino group, which significantly improves peak shape by preventing tailing.[2]
-
Detection: Diode-Array Detection (DAD) is superior to single-wavelength UV as it provides spectral information across a range, which can help in peak identification and purity assessment. A wavelength of 254 nm is a common choice for aromatic compounds.
Experimental Protocol:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.[2]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode-Array Detector (DAD), monitor at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
| Parameter | Starting Value | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Good retention for moderately nonpolar anilines.[2] |
| Mobile Phase | Acetonitrile / Water + 0.1% Formic Acid | Provides good resolution; acid improves peak shape.[2] |
| Detection | 254 nm (UV/DAD) | Strong absorbance for aromatic rings. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds. For aniline derivatives, it can be used for structural confirmation and to test for volatile impurities.[3]
Causality Behind Experimental Choices:
-
Column: A low-polarity DB-5ms (or equivalent) column is a general-purpose column that separates compounds primarily based on boiling point, making it suitable for screening a wide range of potential impurities.[2]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, creating a molecular "fingerprint" that can be compared to spectral libraries for identification.
Caption: Decision logic for employing derivatization in aniline GC-MS analysis.[3]
Experimental Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the standard in a suitable solvent like ethyl acetate or dichloromethane.
-
GC-MS Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
-
-
Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern for identification. Predicted mass-to-charge ratios can be used for confirmation.
Predicted Mass Spectrometry Data The following table summarizes predicted collision cross-section (CCS) values for various adducts of the parent molecule, which can be invaluable for identification in high-resolution mass spectrometry.[4]
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 227.98561 | 137.3 |
| [M+Na]⁺ | 249.96755 | 147.8 |
| [M-H]⁻ | 225.97105 | 137.3 |
| [M]⁺ | 226.97778 | 135.5 |
NMR Spectroscopy for Structural Elucidation
NMR is the most powerful technique for unambiguous structural confirmation.[5] Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A longer acquisition time is typically required.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are used to confirm the molecular structure. The spectrum should be consistent with a trisubstituted aromatic ring, an -NH₂ group, and a -SCF₃ group.
Conclusion and Recommendations
The robust analytical characterization of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline relies on a combination of chromatographic and spectroscopic techniques. While a dedicated CRM may not be readily available, high-purity analytical standards from reputable suppliers serve as excellent alternatives, provided they are accompanied by a comprehensive Certificate of Analysis. The HPLC and GC-MS protocols outlined in this guide provide a solid foundation for purity determination and impurity profiling. Unambiguous structural confirmation must be achieved through NMR spectroscopy. By implementing this multi-faceted analytical strategy, researchers and drug development professionals can ensure the quality and integrity of their work, leading to reliable and reproducible scientific outcomes.
References
-
PubChemLite. 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (C7H5ClF3NS). Available at: [Link]
-
AECI Sourcing. (n.d.). High-Purity 5-Chloro-2-(trifluoromethyl)aniline: Reliable Supplier & Manufacturer for Chemical Synthesis. Available at: [Link]
-
Journal of Pharmaceutical Research International. (2021). A new LC-MS Method for the Determination of p-Chloroaniline and (S)-5-Chloro-α-(cyclopropylethynyl)-2- Amino-α- (trifluoromethyl) Benzene Methanol in Efavirenz Bulk Form. Available at: [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. Available at: [Link]
-
Agilent Technologies. Agilent ULTRA Analytical Standards and Certified Reference Materials. Available at: [Link]
-
PubChem. 5-Chloro-2-(trifluoromethyl)aniline. Available at: [Link]
-
ResearchGate. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]
-
PMC. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available at: [Link]
-
BuyersGuideChem. 5-Chloro-2-(trifluoromethyl)aniline suppliers and producers. Available at: [Link]
-
Journal of Materials and Environmental Science. (2020). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Available at: [Link]
-
SpectraBase. 4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Available at: [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
For researchers in medicinal chemistry and drug development, the precise characterization of novel chemical entities is non-negotiable. The compound 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, a complex molecule featuring a trifluoromethyl group, a sulfur linkage, and a chlorine substituent, presents a significant analytical challenge. Verifying its empirical formula through elemental analysis is a critical checkpoint in the synthesis and quality control workflow. An incorrect elemental composition can indicate impurities, incomplete reactions, or an incorrect structural assignment, with profound implications for downstream applications.
This guide provides an in-depth comparison of methodologies for the elemental analysis of this specific molecule. We will begin by establishing the theoretical "gold standard" composition and then delve into the practicalities, underlying principles, and comparative performance of various analytical techniques.
Part 1: Theoretical Elemental Composition - The Analytical Benchmark
Before any experimental work, the theoretical elemental composition must be calculated. This value serves as the definitive benchmark against which all experimental results are measured. The molecular formula for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is C₇H₅ClF₃NS .
To calculate the molecular weight and elemental percentages, we use the standard atomic weights of the constituent elements:
Molecular Weight Calculation:
-
C: 7 * 12.011 = 84.077 u
-
H: 5 * 1.008 = 5.040 u
-
Cl: 1 * 35.45 = 35.45 u
-
F: 3 * 18.998 = 56.994 u
-
N: 1 * 14.007 = 14.007 u
-
S: 1 * 32.06 = 32.06 u
-
Total Molecular Weight: 227.628 u
Theoretical Elemental Percentages:
The percentage of each element is calculated as: (Total Mass of Element / Total Molecular Weight) * 100.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 36.94% |
| Hydrogen | H | 2.21% |
| Nitrogen | N | 6.15% |
| Sulfur | S | 14.08% |
| Chlorine | Cl | 15.57% |
| Fluorine | F | 25.04% |
This table represents the ideal, error-free result. The goal of any analytical method is to come as close as possible to these values within an acceptable margin of error, typically ±0.4% for regulatory submissions.
Part 2: Comparative Analysis of Experimental Techniques
No single instrument can determine the percentage of all six elements in this compound simultaneously. The analysis must be bifurcated: one approach for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), and a separate, specialized approach for the halogens, Chlorine and Fluorine.
This is the industry-standard technique for the routine determination of carbon, hydrogen, nitrogen, and sulfur.
Expertise & Experience - The "Why": The core principle is the complete and instantaneous combustion of the sample in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are then separated and quantified. For a compound like 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, the presence of fluorine requires special consideration. Fluorine can form highly corrosive and reactive species during combustion (e.g., HF), which can interfere with detection and damage the instrument. Therefore, specialized reagents and scrubbers are essential within the combustion tube to trap these interfering elements before they reach the detectors.
Trustworthiness - A Self-Validating Protocol: The reliability of this method is ensured through a strict regimen of calibration and verification.
-
Calibration: The instrument is calibrated using a certified organic standard with a known, unvarying composition, such as sulfanilamide or acetanilide. This establishes the response factor for each element's detector.
-
Blank Analysis: A run with an empty sample container (e.g., tin foil) is performed to establish the baseline and ensure no atmospheric contamination.
-
Certified Reference Material (CRM) Verification: A CRM with a matrix similar to the analyte, if available, is run to confirm the calibration's accuracy. The results must fall within the certified range of the CRM.
-
Replicate Analysis: The sample is analyzed in triplicate or quintuplicate to ensure precision and calculate the standard deviation.
Experimental Protocol: CHNS Analysis
-
Sample Preparation: Weigh approximately 1-2 mg of the finely ground, homogenous sample into a tin capsule.
-
Instrument Setup: Ensure the combustion furnace is at its setpoint (typically 950-1050°C) and the reduction furnace is at its setpoint (typically 650°C). Verify a continuous, high-purity helium carrier gas flow.
-
Combustion: The encapsulated sample is dropped into the combustion furnace. A pulse of pure oxygen is injected, leading to flash combustion.
-
Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂, SO₂, and interfering halogen species) is swept by the helium carrier gas through a column packed with reagents like tungsten(VI) oxide to ensure complete oxidation and scrubbers to remove halogens. The gases are then passed through a chromatographic column that separates them based on their physical properties.
-
Detection: The separated gases elute from the column at different times and pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas caused by the analyte gas, producing a signal proportional to the concentration of the element.
-
Data Analysis: The instrument's software integrates the signal peaks for each gas, compares them against the calibration standard, and calculates the percentage of C, H, N, and S.
Determining chlorine and fluorine requires a different approach. While older methods like Schöniger flask combustion followed by titration exist, the modern, more robust, and simultaneous method is Combustion Ion Chromatography (C-IC).
Expertise & Experience - The "Why": This hyphenated technique leverages the complete combustion of the sample to convert organically bound halogens into their mineral forms (HCl, HF). These are then captured in an aqueous solution and quantified with high sensitivity and selectivity using ion chromatography. This is superior to titration, which can suffer from interferences and is often unable to distinguish between different halogens in the same sample.
Trustworthiness - A Self-Validating Protocol: Similar to CHNS analysis, C-IC relies on rigorous validation.
-
Calibration: The ion chromatograph is calibrated using certified aqueous standards of chloride (Cl⁻) and fluoride (F⁻) at multiple concentration levels to generate a linear calibration curve.
-
Combustion Verification: A certified organic halogen standard (e.g., 4-chlorobenzoic acid) is run through the entire C-IC process to verify the efficiency of both the combustion and the absorption processes.
-
System Blanks: Deionized water is run through the IC system to check for contamination, and a full combustion process with an empty sample boat is performed to ensure no background halogen levels.
Experimental Protocol: C-IC for Chlorine and Fluorine
-
Sample Preparation: Weigh approximately 1-3 mg of the sample into a quartz combustion boat.
-
Combustion: The boat is introduced into a high-temperature furnace (typically ~1000°C) under a continuous stream of humidified argon, followed by an oxygen pulse. The organic matrix is combusted, and the halogens are converted to hydrogen halides (HCl, HF).
-
Gas Absorption: The gas stream from the furnace is directed into an absorption tube containing a specific volume of a dilute aqueous solution (often with a small amount of hydrogen peroxide to handle sulfur oxides). The HCl and HF gases dissolve and ionize to form chloride (Cl⁻) and fluoride (F⁻) ions.
-
Sample Injection: A precise aliquot of this absorption solution is automatically injected into the ion chromatograph.
-
Chromatographic Separation: The sample is passed through an anion-exchange column. The stationary phase of the column has a positive charge, which creates a differential affinity for the negatively charged F⁻ and Cl⁻ ions. This causes them to separate as they travel through the column.
-
Detection: The separated ions pass through a suppressed conductivity detector. This detector provides a highly sensitive and linear response to the concentration of each ion.
-
Data Analysis: The software integrates the peaks corresponding to fluoride and chloride, quantifies their concentrations based on the calibration curve, and back-calculates the original percentage of F and Cl in the solid sample.
Part 3: Data Summary & Workflow Visualization
The following table summarizes the analytical approaches for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline.
| Parameter | Technique | Principle | Key Advantage | Potential Challenge |
| C, H, N, S | Dynamic Flash Combustion | Complete oxidation and TCD detection | Fast, robust, and highly automated | Requires halogen scrubbers for fluorine-containing samples |
| Cl, F | Combustion Ion Chromatography (C-IC) | Combustion, aqueous absorption, and IC separation/detection | High sensitivity, specificity, and simultaneous analysis of multiple halogens | Higher initial instrument cost; requires careful optimization of combustion and absorption conditions |
A clear understanding of the process flow is essential for implementation and troubleshooting.
Caption: Workflow for CHNS analysis by Dynamic Flash Combustion.
Sources
- 1. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]
- 2. asbury.com [asbury.com]
- 3. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Chlorine - Wikipedia [en.wikipedia.org]
- 6. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 7. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. ISOFLEX USA - Fluorine (F) [isoflex.com]
- 9. Understanding the Atomic Mass of N2: A Dive Into Molecular Weight - Oreate AI Blog [oreateai.com]
- 10. Nitrogen [hsc.edu.kw]
- 11. Nitrogen - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
- 13. Sulfur's Atomic Weight: More Than Just a Number - Oreate AI Blog [oreateai.com]
- 14. Sulfur - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
